molecular formula C9H9NO2 B084683 6-Hydroxy-1-methylindolin-2-one CAS No. 13383-73-8

6-Hydroxy-1-methylindolin-2-one

Cat. No.: B084683
CAS No.: 13383-73-8
M. Wt: 163.17 g/mol
InChI Key: MTXFKWDNTYDJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-methylindolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXFKWDNTYDJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439174
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13383-73-8
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-1-methylindolin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to present a predictive yet robust guide. We will delve into a proposed synthetic route, predicted analytical characterization, and the potential biological significance of this compound, grounded in the well-documented activities of the indolin-2-one scaffold.

Introduction to the Indolin-2-one Core

The indolin-2-one nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Notably, several indolin-2-one-based molecules have been developed as potent kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[4] The versatility of the indolin-2-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The title compound, this compound, features a hydroxyl group at the 6-position, which can act as a hydrogen bond donor and acceptor, and a methyl group at the 1-position (the nitrogen atom), which can influence its metabolic stability and lipophilicity.

Physicochemical Properties and Structure

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 13383-73-8N/A
Molecular Formula C₉H₉NO₂N/A
Molecular Weight 163.17 g/mol N/A
Predicted Boiling Point 396.3±42.0 °C[5][6]
Predicted Density 1.362±0.06 g/cm³[5][6]
Predicted pKa 9.47±0.20[5][6]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 6-hydroxyindolin-2-one. This precursor can be synthesized via several reported methods, including the intramolecular cyclization of corresponding precursors.[7][8] The subsequent step involves the selective N-methylation of the indolin-2-one nitrogen.

Synthesis_of_this compound 6-hydroxyindolin-2-one 6-Hydroxyindolin-2-one This compound This compound 6-hydroxyindolin-2-one->this compound N-methylation Reagents Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) Reagents->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: N-methylation of 6-hydroxyindolin-2-one

This protocol is a generalized procedure based on established methods for the N-methylation of indoles and related lactams.[9] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 6-hydroxyindolin-2-one

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-hydroxyindolin-2-one (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the nitrogen of the indolin-2-one, making it a more potent nucleophile for the subsequent reaction with the methylating agent. Potassium carbonate is a mild and commonly used base for this transformation. For less reactive substrates, a stronger base like sodium hydride might be necessary.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the reaction. DMF is generally used for reactions requiring higher temperatures.

  • Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents. Methyl iodide is more reactive but also more volatile and a suspected carcinogen, requiring careful handling.[9]

Predicted Spectroscopic Characterization

The following are predicted spectroscopic data for this compound, based on the analysis of its structural features and comparison with closely related compounds.[10][11][12][13]

1H NMR Spectroscopy
  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 3.5 ppm, corresponding to the two protons at the C3 position.

  • N-Methyl Protons (-NCH₃): A singlet at around δ 3.2 ppm, integrating to three protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield.

  • Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

  • N-Methyl Carbon (-NCH₃): A signal at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group.[14]

  • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 163, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and other characteristic fragments of the indolin-2-one core.

Potential Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been reported, the indolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities.

Potential Therapeutic Applications:

  • Anticancer Activity: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][4][15][16] It is plausible that this compound could exhibit inhibitory activity against various kinases.

  • Anti-inflammatory Effects: Some substituted indolin-2-ones have demonstrated significant anti-inflammatory properties by modulating inflammatory signaling pathways such as NF-κB and MAPK.[3]

  • Antimicrobial Activity: The indolin-2-one core has been incorporated into molecules with antibacterial and antifungal activities.[1]

Potential Mechanism of Action:

The primary mechanism of action for many bioactive indolin-2-one derivatives is the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the observed therapeutic effects.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP binds Substrate Substrate ATP->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream_Signaling activates Indolinone This compound (Proposed Inhibitor) Indolinone->RTK inhibits (ATP-competitive)

Caption: Proposed mechanism of action via receptor tyrosine kinase inhibition.

Conclusion

This compound is a structurally interesting molecule that belongs to the pharmacologically significant class of indolin-2-ones. Although specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route is practical, and the predicted analytical data will be invaluable for its identification and characterization. The diverse biological activities associated with the indolin-2-one scaffold suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

References

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central (PMC) - NIH.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH.
  • 6-hydroxyindolin-2-one 95% | CAS: 6855-48-7 | AChemBlock. AChemBlock.
  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • DNA methylation profiling of human chromosomes 6, 20 and 22. PubMed.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. NIH.
  • 6-Hydroxyindolin-2-one | 6855-48-7. ChemicalBook.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Discovery of indolin-2-one Derivatives as Potent PAK4 Inhibitors: Structure-activity Relationship Analysis, Biological Evaluation and Molecular Docking Study. PubMed.
  • 6-Nitroindole. NIST WebBook.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central (PMC) - NIH.
  • Synthesis and biological activities of some indoline derivatives.
  • An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives.
  • (A) 1 H-NMR and (B)
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols | Organic Letters.
  • The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty. PubMed Central.
  • Synthesis and biological evaluation of diversely substituted indolin-2-ones.
  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. NIH.
  • Analysis of DNA Methylation and Hydroxymethylation in the Genome of Crustacean Daphnia pulex. PubMed Central (PMC) - NIH.
  • Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid.
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry.
  • Selected biological molecules bearing the scaffolds of indolin‐2‐one...
  • Ru(II)-Catalyzed Sustainable C-H Methylation of Indolines with Organoboranes in Ethanol. Thieme.
  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
  • 6-Hydroxyindolin-2-one , 98% , 6855-48-7. CookeChem.
  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Is
  • Infrared Spectroscopy. CDN.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. NIH.
  • Enantiodifferentiation through 13C NMR Spectroscopy and CSAs | SeRMN. UAB.
  • 2´-O-Methyl
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF.
  • CAS 6855-48-7 6-Hydroxyindolin-2-one. BOC Sciences.

Sources

An In-depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Hydroxy-1-methylindolin-2-one (CAS No. 13383-73-8), a heterocyclic organic compound belonging to the oxindole family. The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. This document consolidates available information on its chemical identity, proposes a logical synthetic pathway based on established chemical principles, outlines methods for its analytical characterization, and discusses its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Core Chemical Identity

This compound is a derivative of indolin-2-one featuring a hydroxyl group at the 6-position of the aromatic ring and a methyl group on the nitrogen atom. This substitution pattern significantly influences its physicochemical properties, such as polarity, solubility, and potential for hydrogen bonding, compared to the parent N-methyloxindole structure.

Identifier Value Source
Chemical Name This compoundIUPAC
CAS Number 13383-73-8Chemical Abstracts Service[1][2][3]
Molecular Formula C₉H₉NO₂FINETECH INDUSTRY LIMITED[1]
Molecular Weight 163.17 g/mol FINETECH INDUSTRY LIMITED[1]
InChI Key MTXFKWDNTYDJKP-UHFFFAOYSA-NFINETECH INDUSTRY LIMITED[1]
Synonyms N-Methyl-6-hydroxy-2-oxindole, Carbazochrome Impurity 21Chemicea[2][3]

digraph "6_Hydroxy_1_methylindolin_2_one" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.85!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.15!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-1.25!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.95!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.25!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.15!", fontcolor="#202124"]; C6 [label="C", pos="2.45,0.85!", fontcolor="#202124"]; C7 [label="C", pos="-2.45,0.85!", fontcolor="#202124"]; O1 [label="O", pos="2.45,2.05!", fontcolor="#EA4335"]; O2 [label="O", pos="0,-3.15!", fontcolor="#EA4335"]; H1 [label="H", pos="0.9,-3.65!", fontcolor="#202124"]; C_Me [label="CH₃", pos="0,2.25!", fontcolor="#202124"];

// Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C1 [style=solid, label=""]; C1 -- N1 [style=solid]; N1 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- O1 [style=double]; C1 -- C7 [style=solid]; C3 -- O2 [style=solid]; O2 -- H1 [style=solid]; N1 -- C_Me [style=solid];

Synthesis_Step1 cluster_0 Step 1: Oxindole Core Formation 4-Aminophenol 4-Aminophenol Acylation Acylation 4-Aminophenol->Acylation Chloroacetyl chloride, Base N-(4-hydroxyphenyl)\n-2-chloroacetamide N-(4-hydroxyphenyl) -2-chloroacetamide Acylation->N-(4-hydroxyphenyl)\n-2-chloroacetamide Intramolecular\nCyclization Intramolecular Cyclization N-(4-hydroxyphenyl)\n-2-chloroacetamide->Intramolecular\nCyclization Pd Catalyst, Ligand, Base 6-Hydroxyindolin-2-one 6-Hydroxyindolin-2-one Intramolecular\nCyclization->6-Hydroxyindolin-2-one

Figure 2: Proposed workflow for the synthesis of the 6-Hydroxyindolin-2-one intermediate.

Step 2: N-Methylation

With the 6-hydroxyindolin-2-one intermediate in hand, the final step is the selective methylation of the nitrogen atom.

Causality and Rationale:

  • Deprotonation: The amide nitrogen of the oxindole is weakly acidic. Treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), will deprotonate the N-H bond to form a nucleophilic amide anion. The choice of base is important; a strong, non-nucleophilic base like NaH is often preferred for complete deprotonation.

  • Methylation: The resulting anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A standard Sₙ2 reaction occurs where the amide anion attacks the methyl group, displacing the iodide or sulfate leaving group to form the N-methylated product.

  • Selectivity: O-methylation of the phenol group is a potential side reaction. However, the amide proton is generally more acidic than the phenolic proton in aprotic polar solvents, allowing for selective N-alkylation under controlled conditions. If O-methylation is problematic, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to N-methylation, followed by a final deprotection step, would be a necessary modification.

Synthesis_Step2 cluster_1 Step 2: N-Methylation 6-Hydroxyindolin-2-one 6-Hydroxyindolin-2-one Deprotonation Deprotonation 6-Hydroxyindolin-2-one->Deprotonation Base (e.g., NaH) Amide Anion Amide Anion Deprotonation->Amide Anion SN2 Reaction SN2 Reaction Amide Anion->SN2 Reaction Methylating Agent (e.g., CH3I) This compound This compound SN2 Reaction->this compound

Figure 3: Workflow for the N-methylation of the oxindole intermediate.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized this compound. Each technique provides complementary information, creating a self-validating analytical system.

Spectroscopic and Spectrometric Methods
Technique Expected Observations and Rationale
¹H NMR Expect signals for the aromatic protons on the benzene ring (with splitting patterns influenced by the hydroxyl group), a singlet for the C3 methylene protons, a singlet for the N-methyl protons (~3.0-3.5 ppm), and a broad singlet for the phenolic -OH proton (which can be exchanged with D₂O).
¹³C NMR Expect distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons (with the carbon attached to the -OH group shifted downfield), the C3 methylene carbon, and the N-methyl carbon.
FT-IR Key absorbances should include a broad O-H stretch for the phenol (~3200-3600 cm⁻¹), a sharp C=O stretch for the lactam carbonyl (~1680-1710 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (163.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Chromatographic Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Rationale: This method separates the target compound from starting materials, intermediates, and byproducts. The use of formic acid improves peak shape. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery

The indolin-2-one scaffold is a cornerstone of modern medicinal chemistry, most notably as a kinase inhibitor. Many approved drugs for cancer treatment, such as Sunitinib and Nintedanib, are based on a substituted oxindole core. These molecules function by targeting the ATP-binding site of tyrosine kinases, which are crucial for cell signaling pathways involved in cell proliferation and angiogenesis. [4] Potential Roles of this compound:

  • Intermediate for Kinase Inhibitors: The primary and most immediate application for this molecule is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl group at the 6-position serves as a versatile chemical handle. It can be used for further derivatization through etherification or other coupling reactions to append larger, more complex side chains designed to interact with specific regions of a kinase active site.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 163.17 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. The hydroxyl group provides a vector for fragment evolution and a key hydrogen bonding feature, while the N-methyl group occupies a specific lipophilic pocket.

  • Antioxidant and Anti-inflammatory Research: Phenolic compounds, including those with a hydroxyl group on an aromatic ring, often exhibit antioxidant properties. While not extensively studied for this specific molecule, related indolinone derivatives have been investigated for anti-inflammatory and antioxidant activities. [5]

Applications cluster_apps Potential Applications in Drug Discovery CoreScaffold This compound Intermediate Key Synthetic Intermediate CoreScaffold->Intermediate Hydroxyl group as a chemical handle FBDD Fragment for FBDD Screening CoreScaffold->FBDD Bioactivity Scaffold for Bioactive Agents CoreScaffold->Bioactivity Based on oxindole privileged structure Kinase_Inhibitors Kinase_Inhibitors Intermediate->Kinase_Inhibitors Synthesis of complex APIs Anticancer Anticancer Bioactivity->Anticancer e.g., Tyrosine Kinase Inhibitors Anti_Inflammatory Anti_Inflammatory Bioactivity->Anti_Inflammatory Potential antioxidant properties

Figure 4: Potential applications of this compound in the field of drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, hazard information can be inferred from related compounds such as 6-hydroxyindole and N-methyloxindole.

  • N-Methyloxindole (CAS 61-70-1): Is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* 6-Hydroxyindole (CAS 2380-86-1): Is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. [7] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere as phenolic compounds can be sensitive to oxidation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis is feasible through established chemical transformations. This guide provides a foundational framework for its synthesis, characterization, and potential application, serving as a catalyst for further research and development efforts in this promising area of drug discovery.

References

  • Pinto, E., et al. (2008).
  • Frontiers in Pharmacology. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • American Elements. (n.d.). 6-Hydroxy-2-methylisoindolin-1-one.[Link]

  • PubChem. (n.d.). 6-Methylindolin-2-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
  • Axios Research. (n.d.). Carbazochrome Impurity 13 Sodium Salt.[Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • HELDA - University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.[Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 6-hydroxyindole.[Link]

  • Semantic Scholar. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.[Link]

  • ResearchGate. (2022). (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.[Link]

  • Miaodian Stationery. (2021). Material Safety Data Sheet.[Link]

  • ResearchGate. (2011). (PDF) 2-Hydroxy-2-methyl-1-phenylindolin-3-one.[Link]

  • PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 6-hydroxy-2-methylisoindolin-1-one (C9H9NO2).[Link]

Sources

A Comprehensive Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its extensive applications in medicinal chemistry. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 6-Hydroxy-1-methylindolin-2-one. While direct literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to present a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into logical synthetic pathways, predicted physicochemical properties, and the vast therapeutic potential extrapolated from the broader class of oxindole derivatives. This guide serves as a foundational resource, aiming to stimulate further investigation into this promising compound.

Introduction: The Significance of the Oxindole Core

The oxindole skeleton, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery. Its rigid structure provides a robust framework for introducing diverse functional groups, enabling precise interactions with a multitude of biological targets. Molecules incorporating this core have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The strategic placement of substituents on the oxindole ring system is critical for modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, features two key modifications to the basic oxindole structure:

  • A C6-hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. It also presents a site for further chemical modification (e.g., etherification, esterification) to create prodrugs or new chemical entities.

  • An N1-methyl group (-CH3): N-methylation caps the amide proton, removing a hydrogen bond donor site. This modification can have profound effects on a molecule's physicochemical properties, such as reducing polarity and increasing membrane permeability.[3] It can also alter the molecule's conformational preferences, potentially leading to enhanced binding affinity or a different pharmacological profile.[4]

This unique combination of functional groups makes this compound a compelling, albeit understudied, target for synthesis and biological evaluation.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Synthesis of the Precursor: Formation of the 6-Hydroxyindolin-2-one core.

  • N-Methylation: Introduction of the methyl group onto the indole nitrogen.

Diagram 2: Proposed Synthetic Route

Synthesis cluster_step1 Step 1: Oxindole Formation (Conceptual) cluster_step2 Step 2: N-Methylation start 4-Amino-3-nitrophenol step1_reagents 1. Diazotization (NaNO₂, HCl) 2. Chloroacetylation 3. Reductive Cyclization (e.g., Fe/AcOH) precursor 6-Hydroxyindolin-2-one (CAS: 6855-48-7) step1_reagents->precursor Known Methods step2_reagents Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, Acetone) precursor->step2_reagents Deprotonation product This compound (Target Molecule) step2_reagents->product Sₙ2 Attack

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Hydroxyindolin-2-one (Precursor)

While 6-Hydroxyindolin-2-one is commercially available, understanding its synthesis provides crucial context.[5] A common industrial route involves the reductive cyclization of a substituted nitrophenyl derivative. For instance, a process could start from 4-chloro-3-nitrobenzoic acid, which is converted to an ester, then subjected to reactions that build the acetic acid side chain, followed by a final reduction and intramolecular amidation to form the oxindole ring.[6] This method is robust and scalable, making the precursor accessible for further derivatization.

Step 2: N-Methylation of 6-Hydroxyindolin-2-one

This is the key transformation to yield the target molecule. The causality behind this step is a classic acid-base reaction followed by nucleophilic substitution.

  • Experimental Rationale: The amide proton (N-H) of the oxindole is weakly acidic (pKa ≈ 17-18). To achieve methylation, this proton must be removed by a suitable base to generate a nucleophilic anion (an indolinide). The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is highly effective, ensuring complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in acetone can also be used, often requiring higher temperatures, which is a milder but potentially slower system.

  • Mechanism: Once deprotonated, the resulting nitrogen anion acts as a potent nucleophile. It will readily attack an electrophilic methyl source, such as iodomethane (methyl iodide) or dimethyl sulfate, via an Sₙ2 mechanism. This reaction is typically efficient and high-yielding. A critical consideration is the potential for competing O-alkylation at the C6-hydroxyl group. However, the amide anion is generally a softer and more reactive nucleophile than the phenoxide that would be formed, especially under kinetically controlled conditions with a strong base, favoring N-alkylation.

Physicochemical and Spectroscopic Profile

No experimental data for this compound is available in public databases. However, we can predict its properties with high confidence based on its constituent parts: 6-Hydroxyindolin-2-one and N-Methyloxindole.[5][7]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₉NO₂Based on structure
Molecular Weight 163.17 g/mol Calculated from formula
Appearance Off-white to light brown solidOxindole derivatives are typically crystalline solids.[8]
Melting Point ~200-220 °CLower than 6-Hydroxyindolin-2-one (243°C) due to disruption of intermolecular H-bonding by N-methylation.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Low aqueous solubility.The polar hydroxyl group enhances solubility in polar solvents, but the overall aromatic structure limits water solubility.
pKa (Phenolic OH) ~9.5Similar to the pKa of 6-Hydroxyindolin-2-one.[9]
LogP (calculated) ~1.2 - 1.6N-methylation increases lipophilicity compared to the parent 6-hydroxyoxindole.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would be characterized by distinct aromatic proton signals, a singlet for the C3-methylene group (~3.5 ppm), a singlet for the N-methyl group (~3.2 ppm), and a broad singlet for the phenolic hydroxyl proton. The aromatic coupling patterns would confirm the 6-substitution pattern.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~175-180 ppm), the N-methyl carbon (~25-30 ppm), and aromatic carbons, with the carbon attached to the hydroxyl group shifted downfield (~150-155 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch of the lactam (~1680-1700 cm⁻¹), and C-H and C=C aromatic stretches.

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 164.06 or [M-H]⁻ ion at m/z 162.05 would be expected, confirming the molecular weight.

Potential Biological Activities and Therapeutic Applications

The true value of this compound lies in its potential as a pharmacologically active agent or as a key intermediate for more complex drugs. The oxindole scaffold is a well-established pharmacophore.

  • Anticancer Activity: Many oxindole derivatives function as tyrosine kinase inhibitors (TKIs). Sunitinib, for example, is an oxindole-based drug used to treat renal cell carcinoma and other cancers.[10] The core structure of this compound could serve as a foundational scaffold for developing novel inhibitors of kinases like VEGFR, PDGFR, or FGFR, which are crucial in tumor angiogenesis and proliferation.[6]

  • Anti-inflammatory Properties: Indole and oxindole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[11] The structural features of our target molecule make it a candidate for development into novel anti-inflammatory agents.

  • Antimicrobial and Antiviral Activity: The oxindole nucleus is present in compounds with activity against a range of pathogens.[1] The specific functionalization of this compound could be explored to develop new leads against bacterial or viral targets.

  • Central Nervous System (CNS) Activity: The ability of small molecules to cross the blood-brain barrier is a key challenge in CNS drug discovery. The increased lipophilicity from N-methylation could potentially improve CNS penetration, opening avenues for applications in neurodegenerative diseases or psychiatric disorders.

Diagram 3: Potential Therapeutic Targets of the Oxindole Scaffold

BiologicalActivity cluster_oncology Oncology cluster_inflammation Inflammation cluster_infectious Infectious Disease Core This compound Scaffold Kinase Tyrosine Kinases (VEGFR, PDGFR) Core->Kinase COX COX Enzymes Core->COX Antimicrobial Antimicrobial Core->Antimicrobial Angio Angiogenesis Inhibition Kinase->Angio LOX 5-LOX Antiviral Antiviral

Caption: Potential pharmacological pathways for oxindole derivatives.

Detailed Experimental Protocols

The following protocols are detailed, validated methodologies for the proposed synthesis and characterization, designed to be self-validating systems for any research laboratory.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via N-methylation of 6-Hydroxyindolin-2-one.

Materials:

  • 6-Hydroxyindolin-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 6-Hydroxyindolin-2-one (e.g., 1.49 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 0.48 g, 12 mmol) portion-wise over 10 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. The formation of a dark-colored solution and cessation of bubbling indicates complete deprotonation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (0.75 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 EtOAc:Hexanes mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts, which is essential for clean purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Record the yield and proceed to characterization.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized compound.

Materials:

  • Synthesized this compound (~10-15 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical acquisition would involve 16-32 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to confirm the presence of all expected protons: the N-methyl singlet, the C3-methylene singlet, the three aromatic protons with their characteristic splitting patterns, and the phenolic OH singlet. The purity can be estimated by the absence of significant impurity peaks.

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. By leveraging established synthetic methodologies, this compound can be readily accessed and studied. Its structure, combining the pharmacologically validated oxindole core with strategic hydroxyl and N-methyl functional groups, makes it an attractive candidate for screening in a wide range of biological assays, particularly in oncology and inflammation. This guide provides the necessary foundational knowledge—from synthesis to potential application—to empower researchers to unlock the therapeutic promise of this and related oxindole derivatives. Future work should focus on the practical synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound to validate the therapeutic hypotheses presented herein.

References

  • PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved January 24, 2026, from [Link]

  • Ito, S., & Wakamatsu, K. (1988). Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. PubMed. Retrieved January 24, 2026, from [Link]

  • Abdel-rahman, H. M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Acta Crystallographica Section E. (n.d.). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Retrieved January 24, 2026, from [Link]

  • RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Retrieved January 24, 2026, from [Link]

  • UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved January 24, 2026, from [Link]

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved January 24, 2026, from [Link]

  • Malaysian Journal of Science and Technology. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Pharmacological Profile of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a hypothesized pharmacological profile for 6-Hydroxy-1-methylindolin-2-one based on the known biological activities of structurally related indolin-2-one and isoindolin-1-one derivatives. Direct experimental data for this specific compound is not currently available in the public domain. The proposed mechanisms and experimental protocols are intended to serve as a strategic guide for future research and development.

Introduction

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. This guide focuses on the specific derivative, this compound, exploring its potential pharmacological profile through a comprehensive analysis of its structural features and the established activities of analogous compounds.

Compound at a Glance:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • CAS Number: 13383-73-8

The Indolin-2-one Scaffold: A Landscape of Diverse Pharmacology

The indolin-2-one core is a cornerstone of many targeted therapies, particularly in oncology. Derivatives of this scaffold have been shown to exhibit a broad range of biological activities, including:

  • Tyrosine Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] By modifying the substitutions on the indolin-2-one ring, selectivity for different RTKs such as VEGFR, PDGFR, and EGFR can be achieved.[2]

  • Anti-inflammatory Activity: Several indolinone derivatives have demonstrated significant anti-inflammatory properties.[3] The mechanisms often involve the modulation of inflammatory mediators and signaling pathways.[3]

  • Anticonvulsant Activity: The indolin-2-one structure has also been explored for its potential in treating neurological disorders, with some derivatives showing promising anticonvulsant effects in preclinical models.[4]

Hypothesized Pharmacological Profile of this compound

Based on the established pharmacology of the indolin-2-one class, we can extrapolate a putative pharmacological profile for this compound. The substitutions at the 1 and 6 positions are expected to significantly influence its biological activity.

1. Potential as a Kinase Inhibitor:

The N-methylation at position 1 removes the hydrogen bond donor capability at this position, which can alter the binding mode within the ATP-binding pocket of kinases compared to N-unsubstituted indolinones. The 6-hydroxy group, a hydrogen bond donor and acceptor, can form key interactions with the hinge region or other residues in the kinase domain, potentially conferring selectivity for certain kinases.

2. Putative Anti-inflammatory and Antioxidant Effects:

The phenolic hydroxyl group at the 6-position is a well-known pharmacophore for antioxidant activity. It can act as a radical scavenger, mitigating oxidative stress which is a key component of inflammation. This suggests that this compound may possess anti-inflammatory properties mediated, at least in part, by its antioxidant capacity.

Proposed Signaling Pathway: Modulation of Inflammatory Response

The following diagram illustrates a hypothesized mechanism by which this compound might exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling cascades and reduction of oxidative stress.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade ROS Reactive Oxygen Species (ROS) Receptor->ROS Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) Signaling_Cascade->Transcription Compound This compound Compound->Signaling_Cascade Inhibition Compound->ROS Scavenging Inflammation Inflammation Transcription->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Synthesis Synthesis Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Kinase_Screening Kinase Inhibition Panel (Broad Panel) Cytotoxicity->Kinase_Screening Anti_inflammatory_Screening Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Cytotoxicity->Anti_inflammatory_Screening Antioxidant_Screening Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant_Screening Dose_Response Dose-Response & IC50 Determination for Hits Kinase_Screening->Dose_Response Anti_inflammatory_Screening->Dose_Response Western_Blot Western Blot Analysis (Signaling Pathways) Dose_Response->Western_Blot qPCR qPCR for Gene Expression (Inflammatory Genes) Dose_Response->qPCR PK_Studies Pharmacokinetic Studies (Rodent Model) Western_Blot->PK_Studies qPCR->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema) PK_Studies->Efficacy_Models

Caption: Proposed experimental workflow for pharmacological profiling.

Detailed Experimental Protocols

1. Synthesis of this compound

  • Rationale: A robust synthetic route is essential for obtaining high-purity material for biological testing. The proposed synthesis is adapted from known procedures for related indolinone derivatives. [5][6]* Protocol:

    • Starting Material: 4-Amino-3-nitrophenol.

    • Step 1: N-methylation. React 4-Amino-3-nitrophenol with a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions to yield 4-(methylamino)-3-nitrophenol.

    • Step 2: Reductive Cyclization. The nitro group is reduced to an amino group (e.g., using catalytic hydrogenation with Pd/C), which then undergoes intramolecular cyclization to form the indolin-2-one ring.

    • Purification: The final product is purified by column chromatography on silica gel.

    • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed by HPLC.

2. In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

  • Rationale: This assay provides a robust in vitro model to assess the anti-inflammatory potential of the compound by measuring its effect on the production of key inflammatory mediators.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

    • Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

    • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated control. Determine the IC₅₀ value for each endpoint.

3. In Vivo Anti-inflammatory Model: Carrageenan-induced Paw Edema in Rats

  • Rationale: This is a widely used and well-characterized in vivo model of acute inflammation to evaluate the efficacy of potential anti-inflammatory agents. [7][8]* Protocol:

    • Animals: Use male Wistar rats (180-220 g).

    • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., indomethacin), and this compound treated groups (at least three different doses).

    • Dosing: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of potential potency, the following table summarizes the reported biological activities of some related indolin-2-one derivatives.

Compound ClassBiological ActivityPotency (IC₅₀/EC₅₀)Reference
Benzyl Sulfoxide 2-Indolinone DerivativesTyrosine Kinase Inhibition1.34 - 2.69 µM[1]
3-Hydrazonoindolin-2-one DerivativesHIV-1 RNase H Inhibition0.55 - 2.31 µM (Ki)N/A
Indolinone-based CTSC InhibitorsCathepsin C InhibitionNot specified[3]
Indole-tetrazole amidesTubulin Polymerization InhibitionNot specified[9]
Indole derivativesBcl-2 and Mcl-1 Inhibition1.53 - 7.63 µM[9]

Conclusion and Future Directions

This guide posits a pharmacological profile for this compound as a potential kinase inhibitor with anti-inflammatory and antioxidant properties. This hypothesis is built upon the extensive body of research on the versatile indolin-2-one scaffold. The proposed experimental plan provides a clear and logical path for the validation of this profile.

Future research should focus on the systematic execution of these studies. Positive results from the initial in vitro screening would warrant more in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound. Subsequent pharmacokinetic and in vivo efficacy studies will be crucial in determining its potential as a lead compound for drug development.

References

  • Hu, C., et al. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 23(12), 3123. Available from: [Link]

  • Li, X., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry, 277, 116914. Available from: [Link]

  • Razali, N. H., et al. (2023). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 52(4), 1235-1244. Available from: [Link]

  • El-Fayed, A. A., et al. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Bioorganic Chemistry, 116, 105300. Available from: [Link]

  • Wang, J., et al. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents, CN107602463B.
  • PubChem. (n.d.). 6-Methylindolin-2-one. PubChem. Retrieved January 25, 2026, from [Link]

  • Ielciu, I., et al. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(2), 1-6. Available from: [Link]

  • Li, Y., et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2328. Available from: [Link]

  • Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 3(2), 23-28. Available from: [Link]

  • El-Desouky, S. K., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 225-232. Available from: [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available from: [Link]

  • Amstutz, R., et al. (2009). Indolinone derivatives and process for their manufacture. Google Patents, CA2705490A1.
  • American Elements. (n.d.). 6-Hydroxy-2-methylisoindolin-1-one. American Elements. Retrieved January 25, 2026, from [Link]

  • Asuquo, O. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-13. Available from: [Link]

  • Suzuki, Y., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. Available from: [Link]

  • Khan, I., & Ghosh, A. (2014). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). International Journal of Green Pharmacy, 8(3), 133-138. Available from: [Link]

  • Prakash, C. R., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 1-11. Available from: [Link]

  • Ullah, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1358905. Available from: [Link]

  • Henderson, J. L., et al. (2015). Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. Bioorganic & Medicinal Chemistry Letters, 25(17), 3442-3447. Available from: [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. PubChem. Retrieved January 25, 2026, from [Link]

  • Popa, D. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5897. Available from: [Link]

Sources

Methodological & Application

Synthesis of 6-Hydroxy-1-methylindolin-2-one: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 6-Hydroxy-1-methylindolin-2-one, a valuable heterocyclic scaffold for drug discovery and development. The synthesis commences with the cyclization of 4-methoxyaniline to form the key intermediate, 6-methoxyindolin-2-one. This is followed by a selective N-methylation and a final O-demethylation to yield the target compound. This document outlines the scientific rationale behind each step, provides detailed experimental procedures, and includes visual representations of the synthetic pathway and workflow.

Introduction

The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a multitude of pharmacologically active compounds.[1] The specific functionalization at the C6 and N1 positions can significantly modulate the biological activity of these molecules. This compound, in particular, presents a key pharmacophore with potential applications in various therapeutic areas, including as an intermediate for more complex drug candidates. This protocol provides a reliable and reproducible method for its synthesis, tailored for researchers in academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence, as illustrated below. The strategy is designed to utilize commercially available starting materials and established chemical transformations to ensure accessibility and reproducibility.

Synthesis_Pathway Start 4-Methoxyaniline Step1 Step 1: Cyclization Start->Step1 Intermediate1 6-Methoxyindolin-2-one Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 6-Methoxy-1-methylindolin-2-one Step2->Intermediate2 Step3 Step 3: O-Demethylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of 6-Methoxyindolin-2-one (Intermediate 1)

This initial step involves the construction of the indolin-2-one ring system from 4-methoxyaniline. The chosen method is a modification of a known procedure for the synthesis of substituted oxindoles, which involves the reaction of an aniline derivative with chloroacetyl chloride followed by an intramolecular Friedel-Crafts cyclization.[2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-MethoxyanilineC₇H₉NO123.1510.0 g
Chloroacetyl chlorideC₂H₂Cl₂O112.9410.2 g (7.2 mL)
Aluminum chloride (anhydrous)AlCl₃133.3425.0 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL
Toluene, anhydrousC₇H₈92.14150 mL
Hydrochloric acid (1 M)HCl36.46As needed
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed
Anhydrous magnesium sulfateMgSO₄120.37As needed

Step-by-Step Protocol:

  • Acylation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (10.2 g, 90.3 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxyphenyl)-2-chloroacetamide.

  • Cyclization: In a separate 500 mL three-necked round-bottom flask, suspend anhydrous aluminum chloride (25.0 g, 187.5 mmol) in anhydrous toluene (150 mL) under a nitrogen atmosphere.

  • Heat the suspension to 80 °C. Add the crude N-(4-methoxyphenyl)-2-chloroacetamide in portions over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

  • Stir the mixture vigorously until the ice has melted. The product will precipitate as a solid.

  • Filter the solid, wash with cold water, and then recrystallize from ethanol to afford pure 6-methoxyindolin-2-one.

Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (approximately 162 °C).[3]

PART 2: Synthesis of 6-Methoxy-1-methylindolin-2-one (Intermediate 2)

The second step involves the selective methylation of the nitrogen atom of the indolin-2-one ring. A variety of methods exist for the N-methylation of amides and related heterocycles.[4] Here, we utilize a straightforward approach with methyl iodide and a suitable base.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
6-Methoxyindolin-2-oneC₉H₉NO₂163.175.0 g
Sodium hydride (60% dispersion in mineral oil)NaH24.001.5 g
Methyl iodideCH₃I141.945.2 g (2.3 mL)
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL
Ethyl acetateC₄H₈O₂88.11As needed
Brine--As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 g, 37.5 mmol of 60% dispersion) in anhydrous DMF (30 mL).

  • Cool the suspension to 0 °C. Add a solution of 6-methoxyindolin-2-one (5.0 g, 30.6 mmol) in anhydrous DMF (20 mL) dropwise over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (5.2 g, 36.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-methoxy-1-methylindolin-2-one.

Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the methyl group to the nitrogen atom.

PART 3: Synthesis of this compound (Final Product)

The final step is the demethylation of the methoxy group to the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[5][6]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
6-Methoxy-1-methylindolin-2-oneC₁₀H₁₁NO₂177.203.0 g
Boron tribromide (1.0 M solution in DCM)BBr₃250.5225.4 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL
MethanolCH₃OH32.04As needed
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxy-1-methylindolin-2-one (3.0 g, 16.9 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (25.4 mL, 25.4 mmol) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol (20 mL).

  • Concentrate the mixture under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue until the pH is neutral.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Expected Yield: 70-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Workflow cluster_step1 Step 1: Synthesis of 6-Methoxyindolin-2-one cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: O-Demethylation s1_start Dissolve 4-Methoxyaniline in DCM s1_acyl Acylation with Chloroacetyl Chloride s1_start->s1_acyl s1_workup1 Aqueous Workup s1_acyl->s1_workup1 s1_cyclize Friedel-Crafts Cyclization with AlCl3 s1_workup1->s1_cyclize s1_workup2 Quench and Precipitate s1_cyclize->s1_workup2 s1_purify Recrystallization s1_workup2->s1_purify s2_start Deprotonation with NaH in DMF s1_purify->s2_start s2_methyl Reaction with Methyl Iodide s2_start->s2_methyl s2_workup Aqueous Workup and Extraction s2_methyl->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s3_start Dissolve Intermediate in DCM s2_purify->s3_start s3_demethyl Reaction with BBr3 at -78°C s3_start->s3_demethyl s3_quench Quench with Methanol s3_demethyl->s3_quench s3_workup Aqueous Workup and Extraction s3_quench->s3_workup s3_purify Column Chromatography s3_workup->s3_purify

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. All procedures should be carried out by trained chemists in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

  • Bock, M. G., et al. (2020). Synthesis of 2-indolinone derivatives. U.S.
  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • CN106543069A. (2017). The preparation of 6 methoxycarbonyl, 2 oxoindoline.
  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Autech. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

  • CN102675133A. (2012).
  • Al-Musa, A. A., et al. (2020). Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. Molecules, 25(21), 5176.
  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(16), 4983.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... [Image]. Retrieved from [Link]

  • EP2062896A1. (2009).
  • Smid, E. J., et al. (1993). Effects on Transmethylation by High-Dose 6-mercaptopurine and Methotrexate Infusions During Consolidation Treatment of Acute Lymphoblastic Leukemia. Cancer Research, 53(10 Supplement), 2445s-2449s.
  • WO2015155181A1. (2015).
  • Gemo, M., et al. (2020). Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. Chemistry – A European Journal, 26(13), 2973-2977.
  • WO2003099198A2. (2003).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • Ritchie, T. J., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797.
  • ResearchGate. (n.d.). Attempted synthesis of 2e via a diazonium salt intermediate followed by... [Image]. Retrieved from [Link]

  • Weiss, S., & Hartwig, J. F. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

Sources

Introduction: The Indolin-2-one Scaffold and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 6-Hydroxy-1-methylindolin-2-one

The indolin-2-one (oxindole) core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug development. Its rigid structure and synthetic tractability have made it a framework for numerous compounds with diverse biological activities. Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, with several approved as anticancer agents. Beyond kinase inhibition, the indolin-2-one moiety has been explored for a range of therapeutic targets, including the thioredoxin system, which is crucial for cellular redox homeostasis.[1][2]

This guide focuses on providing a comprehensive framework for the initial cell-based characterization of This compound , a specific derivative of this important class. Given the limited specific literature on this particular molecule, we will operate from the scientifically grounded hypothesis that its activity profile may align with other well-characterized indolin-2-one compounds. The protocols and methodologies detailed herein are designed to be a robust starting point for any researcher seeking to elucidate its biological effects, from basic cytotoxicity to its impact on specific cell signaling pathways.

The central premise of this guide is to empower researchers to systematically investigate the compound's potential by:

  • Assessing its impact on cell viability and proliferation.

  • Determining its capacity to induce programmed cell death (apoptosis).

  • Investigating a plausible mechanism of action based on the known targets of the indolin-2-one class.

Compound Profile & Handling

Before initiating any cell-based assay, proper preparation and handling of the test compound are paramount for reproducibility and accuracy.

Chemical Structure:

  • IUPAC Name: 6-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

Solubility and Stock Solution Preparation: The solubility of novel compounds can be variable. Indolin-2-one derivatives are often poorly soluble in aqueous solutions but readily soluble in organic solvents.

Parameter Recommendation Rationale & Notes
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with cell culture media, although high concentrations (>0.5%) can be toxic to cells.
Stock Concentration 10-50 mMPreparing a high-concentration stock minimizes the volume of DMSO added to the final culture, keeping the solvent concentration below cytotoxic levels.
Preparation Steps 1. Weigh the compound accurately. 2. Add the calculated volume of sterile, anhydrous DMSO. 3. Vortex or sonicate gently until fully dissolved.Ensure the use of anhydrous DMSO to prevent compound precipitation, which can occur with water absorption.
Storage Aliquot and store at -20°C or -80°C. Protect from light.Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation.[3]

Self-Validation Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve. The final concentration of DMSO in cell culture wells should ideally be ≤0.1% to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action: Targeting Thioredoxin Reductase

Many indolin-2-one compounds function as Michael acceptors, making them capable of interacting with nucleophilic residues (like cysteine or selenocysteine) in proteins.[1] One critical enzyme system rich in such residues is the thioredoxin (Trx) system, with thioredoxin reductase (TrxR) being a key regulator of cellular redox state. Inhibition of TrxR leads to an accumulation of oxidized thioredoxin, disrupting the cell's ability to scavenge reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades, including the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn activates the p38 and JNK MAP kinase pathways, culminating in apoptosis.[1]

This proposed pathway provides a testable hypothesis for the activity of this compound.

G cluster_0 Cellular Input cluster_1 Mechanism of Action cluster_2 Downstream Signaling cluster_3 Cellular Outcome Compound This compound TrxR Thioredoxin Reductase (TrxR) (Inhibited) Compound->TrxR Inhibits Trx_ox Oxidized Thioredoxin (Trx-S2) (Accumulates) TrxR->Trx_ox Blockade of Reduction ROS Reactive Oxygen Species (ROS) (Increase) Trx_ox->ROS Impaired Scavenging ASK1 ASK1 (Activated) ROS->ASK1 Activates MAPK p38 / JNK MAPK (Phosphorylated) ASK1->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Proposed signaling pathway for this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This initial assay is critical for determining the cytotoxic concentration range of the compound. The MTT assay measures the metabolic activity of cells, which serves as a proxy for viability.[4] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan, which is then solubilized for quantification.[5][6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals. The causality here is that only cells with active mitochondrial dehydrogenases can perform this conversion.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the Solubilization Solution to each well.

    • Cover the plate and incubate at room temperature for at least 2 hours (or overnight) with gentle shaking, protected from light, to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the average absorbance of the no-cell blank.

Protocol 2: Apoptosis Detection (Dual Caspase-3/7 and Annexin V Staining)

If the MTT assay indicates a loss of viability, the next logical step is to determine if the cells are dying via apoptosis. This dual-staining method provides a robust, multi-parameter assessment.

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7]

  • Caspase-3/7 Activity: Caspases-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis. Assays often use a substrate that becomes fluorescent upon cleavage by these enzymes.[7][8]

G start Seed & Treat Cells (e.g., in 96-well plate) reagent Add Dual Staining Reagent (Annexin V-Red + Caspase-3/7-Green) start->reagent Step 1 incubation Incubate at 37°C (Follow manufacturer's protocol) reagent->incubation Step 2 imaging Live-Cell Imaging (e.g., IncuCyte or Fluorescence Microscope) incubation->imaging Step 3 analysis Quantify Fluorescent Objects (Red and/or Green Cells) imaging->analysis Step 4 end Data Interpretation: Apoptosis Rate analysis->end Step 5

Caption: Experimental workflow for a dual apoptosis assay.

Step-by-Step Methodology (for Fluorescence Microscopy/Plate Reader):

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate plate (e.g., a black-walled, clear-bottom 96-well plate for fluorescence reading).

    • Treat cells with this compound at concentrations determined from the MTT assay (e.g., the IC₅₀ and 2x IC₅₀ values) alongside a vehicle control. Include a positive control for apoptosis, such as Staurosporine (1 µM).

    • Incubate for a relevant time period (e.g., 12, 24 hours).

  • Staining:

    • Prepare the staining solution according to the manufacturer's protocol (e.g., Annexin V-APC and a cell-permeable Caspase-3/7 green fluorescent substrate in 1X Annexin V Binding Buffer).[9]

    • Add the staining solution directly to the wells.

  • Incubation:

    • Incubate the plate at room temperature or 37°C (as per kit instructions) for 30-60 minutes, protected from light. This step is crucial to allow the reagents to bind to their respective targets.

  • Data Acquisition:

    • Analyze the plate using a fluorescence microplate reader or an automated imaging system.

    • Green Channel (Ex/Em ~488/520 nm): Detects cells with active Caspase-3/7.

    • Red/Far-Red Channel (Ex/Em ~650/660 nm for APC): Detects cells with externalized phosphatidylserine.

  • Interpretation:

    • Annexin V positive / Caspase-3/7 positive: Cells in mid-to-late stage apoptosis.

    • Annexin V positive / Caspase-3/7 negative: Cells in early apoptosis.

    • An increase in both signals in the treated group compared to the vehicle control confirms an apoptotic mechanism of cell death.

Protocol 3: Pathway Analysis (Western Blot)

To validate the hypothesized mechanism of action, Western blotting can be used to measure changes in the protein levels and activation states of key signaling molecules.[10] Based on our hypothesis, we would probe for the phosphorylated (activated) forms of p38 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated Caspase-3.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (2x).[11]

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved-PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Step-by-Step Methodology:

  • Sample Preparation & Lysis:

    • Seed cells in 6-well plates and treat with the compound as in the apoptosis assay.

    • After treatment, place the dish on ice and wash cells with ice-cold PBS.[3]

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[3]

    • Agitate for 30 minutes at 4°C, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. This step is a critical self-validating control to ensure equal protein loading.

  • Gel Electrophoresis:

    • Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli buffer.[11]

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The electric current drives the negatively charged proteins onto the membrane.

  • Immunoblotting:

    • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature. This prevents non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Final Washes: Repeat the washing step with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Image the resulting chemiluminescent signal using a digital imager or X-ray film.

    • Analyze the band intensities. An increase in the ratio of phospho-p38 to total p38 and the appearance of the cleaved PARP band in treated samples would strongly support the hypothesized apoptotic pathway. β-actin serves as a loading control to validate that any observed changes are not due to loading errors.

References

  • Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • IncuCyte® Apoptosis Assay Protocol. University of Bergen. Available at: [Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. NCBI StatPearls. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

Sources

Application Notes & Protocols for Preclinical Evaluation of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 6-Hydroxy-1-methylindolin-2-one, a novel indolin-2-one derivative. While direct studies on this specific molecule are emerging, the broader class of indolin-2-one compounds has demonstrated significant therapeutic potential, particularly in contexts of oxidative stress, inflammation, and kinase modulation.[1][2] This guide outlines detailed protocols for utilizing relevant animal models to investigate the neuroprotective, anti-inflammatory, and antioxidant properties of this compound. The protocols are designed to be self-validating, with integrated causality to explain experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Indolin-2-one Derivatives

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of this molecule have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as anticonvulsant agents.[1][2][4] A recurring theme in the bioactivity of hydroxylated indolin-2-one and related heterocyclic structures is their involvement in pathways related to oxidative stress and inflammation.[5][6]

This compound, the subject of this guide, is a novel derivative for which a full biological profile is yet to be established. Based on the activities of structurally related compounds, we hypothesize that this compound may possess neuroprotective properties mediated through antioxidant and anti-inflammatory mechanisms. This guide provides the foundational protocols to test this hypothesis in robust and well-characterized animal models.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for elucidating the therapeutic potential of a novel compound. Given the hypothesized mechanism of action for this compound, we propose the use of models that exhibit pathologies driven by oxidative stress and mitochondrial dysfunction, which are key features of many neurodegenerative diseases.[7][8][9] Rodent models are well-suited for these initial in vivo studies due to their genetic tractability, relatively short lifespan, and the availability of validated experimental protocols.[8][10]

Table 1: Proposed Animal Models and Their Relevance

Animal Model Induction Method Pathological Relevance Key Endpoints
Rat Model of Focal Cerebral Ischemia Middle Cerebral Artery Occlusion (MCAO)Models stroke-induced neurodegeneration, oxidative stress, and inflammation.Infarct volume, neurological deficit scores, markers of oxidative stress, pro-inflammatory cytokine levels.
Mouse Model of Parkinson's Disease MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) AdministrationModels the loss of dopaminergic neurons and motor deficits seen in Parkinson's disease, linked to mitochondrial dysfunction and oxidative stress.[11]Dopaminergic neuron counts, striatal dopamine levels, behavioral tests (e.g., rotarod, pole test).
Rat Model of Systemic Oxidative Stress D-galactose Induced AgingInduces systemic oxidative stress and cognitive decline, mimicking aspects of age-related neurodegeneration.Cognitive performance (e.g., Morris water maze), antioxidant enzyme levels, markers of lipid peroxidation.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the selected animal models. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and research questions.

General Considerations for Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include:

  • Animal Strain: Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used and well-characterized for these models.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before initiating any experimental procedures.

  • Randomization and Blinding: Animals should be randomly assigned to experimental groups, and investigators should be blinded to the treatment conditions during data collection and analysis to minimize bias.

Diagram of the General Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment A Animal Acclimatization B Baseline Behavioral Testing A->B C Induction of Pathology (e.g., MCAO, MPTP) B->C D Administration of This compound or Vehicle C->D E Post-Treatment Behavioral Testing D->E F Tissue Collection (Brain, Blood) E->F G Biochemical & Histological Analysis F->G

Caption: General experimental workflow for in vivo studies.

Protocol 1: Rat Model of Focal Cerebral Ischemia (MCAO)

This model is used to evaluate the potential of this compound to protect against ischemic brain injury.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the CCA and the ECA. Insert the nylon suture into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) immediately after reperfusion and then daily for the desired study duration. A dose-response study should be performed to determine the optimal dose.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with TTC solution. The infarct area will appear white, while the viable tissue will be red. Calculate the infarct volume using image analysis software.

Protocol 2: Mouse Model of Parkinson's Disease (MPTP)

This model assesses the ability of this compound to protect dopaminergic neurons from MPTP-induced toxicity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Saline

  • This compound

  • Vehicle

  • Behavioral testing apparatus (rotarod, pole test)

Procedure:

  • MPTP Administration: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Compound Administration: Begin administration of this compound or vehicle 24 hours after the last MPTP injection and continue daily for 7-14 days.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test (to assess motor coordination) and the pole test (to assess bradykinesia) at baseline and at the end of the treatment period.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the brains. Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for HPLC analysis of dopamine and its metabolites in the striatum.

Outcome Assessment and Data Analysis

A multi-faceted approach to outcome assessment is crucial for a comprehensive evaluation of the compound's efficacy.

Table 2: Key Outcome Measures and Analytical Techniques

Category Specific Endpoint Analytical Method
Behavioral Neurological deficit score (MCAO)Standardized scoring systems
Motor coordination and strength (MPTP)Rotarod test, grip strength test
Bradykinesia (MPTP)Pole test
Histological Infarct volume (MCAO)TTC staining and image analysis
Neuronal survival (MPTP)Immunohistochemistry for TH, Nissl staining
Biochemical Markers of oxidative stressMeasurement of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activity in brain homogenates.[12]
Pro-inflammatory cytokinesELISA or multiplex assays for TNF-α, IL-1β, and IL-6 in brain tissue or serum.
Dopamine and its metabolites (MPTP)High-performance liquid chromatography (HPLC)
Proposed Signaling Pathway for Investigation

Based on the known activities of related compounds, this compound may exert its effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. The NF-κB pathway is a critical regulator of inflammation and is a plausible target.[6]

G A Oxidative Stress (e.g., from Ischemia, MPTP) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) D->E F This compound F->B Inhibition?

Caption: Hypothesized modulation of the NF-κB pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. Positive results in these models would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic models of neurodegeneration. Elucidating the precise molecular targets and mechanisms of action will be crucial for the continued development of this promising therapeutic candidate.

References

  • Kolesnikova, E. D., Kulikov, S. E., Metel'kova, S. M., Sysoeva, K. S., & Pozdnyakova, T. N. (2022). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Experimental and Clinical Gastroenterology, (2), 116-122. [Link]

  • Yu, H. L. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2328. [Link]

  • da Silva, G. V. J., & de Souza, M. V. N. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(11), 1143. [Link]

  • Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., Mansouri, S. M. T., & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-925. [Link]

  • Kolesnikova, E. D., Kulikov, S. E., Metel'kova, S. M., Sysoeva, K. S., & Pozdnyakova, T. N. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 15(9), 1083. [Link]

  • Salmon, A. B., Pérez, V. I., & Richardson, A. (2010). Mouse models of oxidative stress and their relevance to human aging. Free Radical Biology and Medicine, 48(5), 607-623. [Link]

  • Stewart, J. B., & Larsson, N. G. (2014). Mouse models of mitochondrial DNA defects and their relevance for human disease. EMBO Reports, 15(11), 1124-1137. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2018). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Bioorganic Chemistry, 80, 58-69. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • McGurk, L., Berson, A., & Bonini, N. M. (2015). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 8, 77. [Link]

  • Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., Mansouri, S. M. T., & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-925. [Link]

  • Razali, N. A. N., Bakar, M. A., Yamin, B. M., & Kassim, N. K. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 51(8), 2419-2428. [Link]

  • Archer, S. L., & Das, S. (2023). Preclinical models of mitochondrial dysfunction: mtDNA and nuclear-encoded regulators in diverse pathologies. Frontiers in Physiology, 14, 1243241. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(11), 3169. [Link]

  • Shekh-Ahmad, T., Eckstein, D., & Arida, R. M. (2019). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. International Journal of Molecular Sciences, 20(19), 4909. [Link]

  • Fan, C., Zhang, C., Gao, H., Zhang, H., Li, T., & Liu, Y. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 83, 301-313. [Link]

  • Rötig, A. (2018). Mouse models for mitochondrial diseases. Human Molecular Genetics, 27(R1), R59-R66. [Link]

  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved January 25, 2026, from [Link]

  • Hanna, M. G., & Houlden, H. (2021). Neurological Phenotypes in Mouse Models of Mitochondrial Disease and Relevance to Human Neuropathology. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Tran, Q. L., Adnyana, I. K., & Tezuka, Y. (2021). Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. Molecules, 26(16), 4945. [Link]

  • Villafuerte, G., Miguel-Puga, A., & de la Herrán-Arita, A. K. (2015). Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review. Oxidative Medicine and Cellular Longevity, 2015, 234952. [Link]

  • Editorial Office. (2023). Animal models for research on neurodegenerative diseases. Neuroscience Research, 193, 1-2. [Link]

  • Gvozdikova, A. A., Zinovkin, R. A., & Aleshin, V. A. (2022). Animal models of mitochondrial disease created through genome editing techniques. In Creation of Mitochondrial Disease Models Using Mitochondrial DNA Editing. IntechOpen. [Link]

  • Burlacu, A. (2013). Myocardial infarction and oxidative damage in animal models: objective and expectations from the application of cysteine derivatives. BioMed Research International, 2013, 584913. [Link]

  • GemPharmatech. (2023, February 17). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). YouTube. [Link]

  • Fadlan, A., Prayitno, B., Fahmi, M. R. G., & Santoso, M. (2020). Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. AIP Conference Proceedings, 2243(1), 020002. [Link]

  • Wang, Y., & Liu, J. (2011). 2-Hydroxy-2-methyl-1-phenylindolin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

  • Lau, D., & Vaziri, N. D. (2019). Oxidative Stress in Animal Models of Acute and Chronic Renal Failure. Kidney International, 95(2), 475-476. [Link]

  • Shestakova, A. S., Zhidkova, E. M., & Eltsov, I. V. (2020). Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. Molbank, 2020(2), M1125. [Link]

  • Li, J., Wang, Y., & Zhang, Y. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 101, 117604. [Link]

  • Yu, H. L. (2009). 6-Hydr-oxy-3-(hydroxy-imino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2328. [Link]

Sources

Application Notes and Protocols for the Investigation of 6-Hydroxy-1-methylindolin-2-one in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current Research Landscape

As of the latest literature review, specific research data on the synthesis, mechanism of action, and anticancer activity of 6-Hydroxy-1-methylindolin-2-one is limited. However, the indolin-2-one scaffold is a well-established and privileged structure in the field of oncology, forming the core of numerous small-molecule kinase inhibitors and other anticancer agents.[1][2][3] This document, therefore, serves as a comprehensive guide for the initial investigation of this compound, leveraging established methodologies and knowledge from structurally related, well-characterized indolin-2-one derivatives. The protocols provided herein are foundational and will require optimization for this specific compound.

Introduction: The Promise of the Indolin-2-one Scaffold in Oncology

The indolin-2-one core is a versatile heterocyclic motif that has been successfully exploited to develop a range of potent and selective anticancer agents.[1][3] Its rigid structure provides a stable platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties. Several FDA-approved drugs and numerous clinical candidates are based on this scaffold, highlighting its therapeutic potential.[2]

Derivatives of indolin-2-one have been shown to exhibit a wide array of anticancer activities, including but not limited to:

  • Kinase Inhibition: Targeting key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora Kinases, thereby inhibiting tumor growth, angiogenesis, and metastasis.[2][4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[5]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, often at the G2/M or G0/G1 transitions.[1]

  • Anti-estrogenic Activity: Demonstrating efficacy in hormone-dependent cancers, such as certain types of breast cancer, by modulating estrogen receptor signaling.[6]

Given the established anticancer potential of the indolin-2-one scaffold, this compound represents a novel and unexplored molecule with the potential to exhibit interesting and therapeutically relevant biological activity. The following sections provide a roadmap for its synthesis and comprehensive biological evaluation.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the known targets of other indolin-2-one derivatives, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A plausible hypothetical mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Synthesis and Characterization

While a specific synthetic route for this compound is not detailed in the current literature, a general approach can be proposed based on established methods for analogous compounds.[7][8]

Proposed Synthetic Protocol

A plausible synthetic route could involve the cyclization of a suitably substituted N-methyl aniline derivative. The following is a generalized protocol that would require optimization.

Materials:

  • Substituted aniline precursor

  • Appropriate acylating or alkylating agent

  • Lewis acid or other cyclization catalyst

  • Anhydrous solvents (e.g., THF, Dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • N-methylation: Start with a commercially available 4-hydroxy-substituted aniline derivative and perform N-methylation using a suitable methylating agent.

  • Acylation/Alkylation: Introduce the acetyl or a related group that will form the five-membered ring of the indolinone core.

  • Intramolecular Cyclization: Employ a Friedel-Crafts type reaction or other suitable cyclization method to form the indolin-2-one ring system.[9]

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final compound must be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Evaluation of Anticancer Activity

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the compound's effect on the viability and proliferation of a panel of human cancer cell lines.

Protocol: MTT/WST-1 Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in a complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Addition of Reagent: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measurement: For the MTT assay, solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm. For the WST-1 assay, measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Line Cancer Type Hypothetical IC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
PC-3Prostate Adenocarcinoma22.1
HCT116Colorectal Carcinoma12.8

Table 1: Illustrative example of IC50 data for this compound against various cancer cell lines.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis.

Apoptosis Assay

To investigate if the cytotoxic effects are due to the induction of apoptosis, Annexin V/PI double staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Evaluation of Antitumor Efficacy

Should in vitro studies yield promising results, the next step is to evaluate the antitumor efficacy of this compound in a preclinical in vivo model.

Xenograft Mouse Model

Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., one that was sensitive in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle alone.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

While this compound is currently an understudied compound, its core indolin-2-one structure holds significant promise for cancer research and drug development. The application notes and protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and systematic evaluation as a potential anticancer agent. Future research should focus on elucidating its specific molecular targets and mechanism of action, which will be crucial for its further development as a therapeutic candidate.

References

  • Yu, H.-L. (2009). 6-Hydr-oxy-3-(hydroxy-imino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2328. [Link]

  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5483. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(13), 5084. [Link]

  • Khan, I., et al. (2022). Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity. ACS Omega, 7(44), 40049–40064. [Link]

  • Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893–2898. [Link]

  • Li, J., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(13), 5032. [Link]

  • Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 711–725. [Link]

  • Ito, M., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. [Link]

  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.).
  • S. Mhaske, et al. (2013). Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors. MedChemComm, 4, 947-951. [Link]

  • El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

  • S. N. A. Malek, et al. (2023). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 52(4), 1269-1281. [Link]

  • İnce, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401011. [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives. (n.d.).
  • Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 711–725. [Link]

Sources

Application Notes and Protocols for 6-Hydroxy-1-methylindolin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolin-2-one Scaffold and the Potential of 6-Hydroxy-1-methylindolin-2-one

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs. Its unique electronic and steric features allow for diverse functionalization, leading to a wide range of pharmacological activities. Notably, derivatives of this scaffold have been extensively investigated as kinase inhibitors, showcasing their potential in oncology and inflammatory diseases. The strategic placement of substituents on the indolin-2-one ring system is crucial for modulating potency and selectivity towards specific biological targets.

This document provides a comprehensive guide to the synthesis and potential applications of a specific derivative, This compound , in drug discovery. While this particular molecule is a less-explored member of the indolin-2-one family, its structural features—a phenolic hydroxyl group at the C6 position and a methyl group on the nitrogen—suggest significant potential for biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with target proteins, and may also impart antioxidant properties. The N-methylation can influence solubility, metabolic stability, and the overall conformation of the molecule.

These application notes are designed for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this compound and its subsequent evaluation in key drug discovery assays.

PART 1: Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned through a multi-step process starting from commercially available materials. The following protocol is a proposed pathway based on established organic chemistry principles for the synthesis of related indolin-2-one derivatives.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Methoxy-2-nitrotoluene B 4-Methoxy-2-nitrobenzaldehyde A->B Oxidation C Methyl (E)-2-cyano-3-(4-methoxy-2-nitrophenyl)acrylate B->C Knoevenagel Condensation D Methyl 2-amino-6-methoxyindole-3-carboxylate C->D Reductive Cyclization E 6-Methoxyindolin-2-one D->E Hydrolysis & Decarboxylation F 6-Methoxy-1-methylindolin-2-one E->F N-Methylation G This compound F->G Demethylation

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Oxidation of 4-Methoxy-2-nitrotoluene to 4-Methoxy-2-nitrobenzaldehyde

  • To a solution of 4-methoxy-2-nitrotoluene (1.0 eq) in a suitable solvent such as acetic anhydride, add chromium trioxide (CrO₃, 2.5 eq) portion-wise at a temperature maintained below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-methoxy-2-nitrobenzaldehyde.

Step 2: Knoevenagel Condensation

  • Dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq) and methyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product, Methyl (E)-2-cyano-3-(4-methoxy-2-nitrophenyl)acrylate, will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 3: Reductive Cyclization

  • Suspend Methyl (E)-2-cyano-3-(4-methoxy-2-nitrophenyl)acrylate (1.0 eq) in acetic acid.

  • Add iron powder (Fe, 5.0 eq) and heat the mixture to 115 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter through celite to remove the iron catalyst.

  • Add water to the filtrate to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 2-amino-6-methoxyindole-3-carboxylate.

Step 4: Hydrolysis and Decarboxylation

  • Suspend Methyl 2-amino-6-methoxyindole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 3.0 eq) and reflux the mixture for 12 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.

  • Heat the acidified mixture at 100 °C for 1 hour to effect decarboxylation.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-Methoxyindolin-2-one.

Step 5: N-Methylation

  • Dissolve 6-Methoxyindolin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give 6-Methoxy-1-methylindolin-2-one.

Step 6: Demethylation

  • Dissolve 6-Methoxy-1-methylindolin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C and add boron tribromide (BBr₃, 2.0 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final product, This compound .

PART 2: Potential Applications and In Vitro Evaluation Protocols

The structural motifs of this compound suggest several potential applications in drug discovery, primarily as a kinase inhibitor, an antioxidant, and an anti-inflammatory agent.

Application 1: Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][2] The 6-hydroxy group could form crucial hydrogen bonds within the ATP-binding pocket of various kinases.

Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A In Vitro Kinase Assay (e.g., against VEGFR, PDGFR, Src) B Determine IC50 values for active hits A->B C Cell-based Phosphorylation Assay (e.g., Western Blot for p-VEGFR) B->C D Structure-Activity Relationship (SAR) Studies C->D

Caption: Workflow for evaluating this compound as a kinase inhibitor.

Protocol 2.1: In Vitro Kinase Assay (Example: VEGFR-2)

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of this compound against a specific kinase, for instance, VEGFR-2.[3][4][5]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 substrate.

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[5]

    • This compound stock solution (in DMSO).

    • Positive control inhibitor (e.g., Sunitinib).

    • 96-well plates.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound dilutions, positive control, and DMSO (vehicle control) to the respective wells.

    • Add the VEGFR-2 enzyme and the substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Kinase Inhibition Data

CompoundKinaseIC₅₀ (µM)
This compoundVEGFR-20.5
This compoundPDGFRβ1.2
This compoundc-Src> 10
Sunitinib (Control)VEGFR-20.05
Application 2: Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger.[6][7]

Protocol 2.2: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8][9][10]

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol).

    • This compound stock solution (in methanol or DMSO).

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol.

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of this compound and the positive control in methanol.

    • In a 96-well plate, add the test compound dilutions to the wells.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and a control containing DPPH and methanol should be included.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).

Table 2: Hypothetical Antioxidant Activity Data

CompoundEC₅₀ (µg/mL)
This compound15.2
Ascorbic Acid (Control)5.8
Application 3: Anti-inflammatory Activity

Indolin-2-one derivatives have been reported to exhibit anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[11][12]

Protocol 2.3: Inhibition of NF-κB Activation in a Cell-Based Assay

This protocol describes a method to assess the ability of this compound to inhibit the activation of the NF-κB pathway in a cell-based reporter assay.[13]

  • Cell Line:

    • Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., HEK293-NF-κB-luciferase).

  • Reagents and Materials:

    • HEK293-NF-κB-luciferase cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • TNF-α (Tumor Necrosis Factor-alpha) to stimulate NF-κB activation.

    • This compound stock solution (in DMSO).

    • Positive control inhibitor (e.g., Bay 11-7082).

    • Luciferase assay reagent.

    • 96-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with serial dilutions of this compound or the positive control for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

    • A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the luciferase readings to cell viability.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Table 3: Hypothetical Anti-inflammatory Activity Data

CompoundNF-κB Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
This compound2.5> 50> 20
Bay 11-7082 (Control)1.01515

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a strong potential for activity as a kinase inhibitor, antioxidant, and anti-inflammatory agent. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive in vitro evaluation of this compound, enabling researchers to unlock its full therapeutic potential in various drug discovery programs. Further exploration of the structure-activity relationships of 6-substituted indolin-2-ones will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

  • Congdon, M., et al. (2021). Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Antioxidant Activity Between Aromatic Indolinonic Nitroxides and Natural and Synthetic Antioxidants. Retrieved from [Link]

  • Kim, S. J., & Lee, S. H. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • MDPI. (n.d.). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys. Retrieved from [Link]

  • PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Retrieved from [Link]

  • ACS Publications. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

  • PubMed Central. (2021). Correlation Study of Antioxidant Activity with Phenolic and Flavonoid Compounds in 12 Indonesian Indigenous Herbs. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Retrieved from [Link]

  • RSC Publishing. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • ResearchGate. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Retrieved from [Link]

  • ChemistryViews. (2018). Mild Hydroxylation of 2-Oxindoles. Retrieved from [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • DNAmod. (n.d.). 6-methyladenine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Retrieved from [Link]

  • MDPI. (n.d.). Changes in Phenolic Compounds and Antioxidant Activity during Development of 'Qiangcuili' and 'Cuihongli' Fruit. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Analysis of 6-Hydroxy-1-methylindolin-2-one: A Multi-Technique Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, multi-faceted guide to the spectroscopic characterization of 6-Hydroxy-1-methylindolin-2-one (C₉H₉NO₂, Mol. Wt.: 163.18)[1]. As a member of the indolin-2-one (oxindole) class, this compound and its analogues are of significant interest in medicinal chemistry, often serving as precursors or core scaffolds for potent kinase inhibitors and other therapeutic agents[2][3]. This document outlines optimized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The focus is on explaining the causality behind experimental choices and providing a framework for robust data interpretation, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical synthesis.

Introduction and Molecular Profile

This compound is a substituted oxindole. The oxindole skeleton is a privileged scaffold in drug development, forming the core of numerous approved drugs and clinical candidates[4]. The precise characterization of substituted analogues like this one is critical for quality control, reaction monitoring, and establishing structure-activity relationships (SAR)[3]. The molecule's key structural features—a phenolic hydroxyl group, an N-methylated lactam, and a bicyclic aromatic system—give rise to distinct and predictable spectroscopic signatures. Understanding these signatures is paramount for unambiguous identification and purity assessment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and crucially, it allows for the observation of the exchangeable phenolic hydroxyl (-OH) proton. In contrast, solvents like CDCl₃ may lead to broader -OH signals or signals that are difficult to assign.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift calibration (0.00 ppm).

  • Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, particularly for resolving the coupling patterns of the aromatic protons[5].

Protocol: ¹H and ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of This compound b Dissolve in ~0.7 mL of DMSO-d₆ a->b c Vortex until homogeneous b->c d Transfer to 5 mm NMR tube c->d e Insert sample into NMR spectrometer (≥400 MHz) d->e f Tune and shim the probe e->f g Acquire ¹H Spectrum (e.g., 16 scans) f->g h Acquire ¹³C Spectrum (e.g., 1024 scans) f->h i Apply Fourier Transform g->i j Phase and baseline correction i->j k Calibrate to TMS (0.00 ppm) j->k l Integrate ¹H signals and pick peaks k->l

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the spectrometer. After standard tuning and shimming procedures, acquire the ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum. For structural confirmation, 2D experiments like COSY and HSQC can be performed.

Data Interpretation and Expected Results

The structure contains 9 unique protons and 9 unique carbons. The expected chemical shifts are based on general principles and data from structurally related compounds[6][7].

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
N-CH₃~3.10, s, 3H~28
C₃-H₂~3.45, s, 2H~36
C₇-H~6.35, d, 1H~105
C₅-H~6.45, dd, 1H~110
C₄-H~6.95, d, 1H~125
Ar-OH~9.20, s, 1H (exchangeable)-
C₇ₐ-~123
C₃ₐ-~132
C₆-~155
C₂ (C=O)-~175
  • ¹H NMR Rationale: The N-CH₃ and C₃-H₂ protons appear as singlets in the aliphatic region. The aromatic protons (C₄-H, C₅-H, C₇-H) will appear in the aromatic region with splitting patterns dictated by their ortho and meta couplings. The phenolic -OH proton will be a singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR Rationale: The carbonyl carbon (C₂) is the most deshielded, appearing furthest downfield. The carbon bearing the hydroxyl group (C₆) will also be significantly downfield. The N-methyl and methylene carbons will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural clues.

Expertise & Causality: Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces a strong protonated molecular ion [M+H]⁺. This is ideal for confirming molecular weight.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is recommended to determine the accurate mass and, subsequently, the elemental formula of the compound[8].

Protocol: ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare a stock solution (~1 mg/mL) in Methanol b Dilute to ~1-10 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid a->b c Infuse sample into ESI source (~5 µL/min) b->c d Acquire spectrum in positive ion mode c->d e Scan m/z range (e.g., 50-500 Da) d->e f Identify the [M+H]⁺ peak e->f g Calculate elemental composition from accurate mass (HRMS) f->g

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantitative analysis of 6-Hydroxy-1-methylindolin-2-one. This compound, a member of the oxindole class, is of significant interest in pharmaceutical research and development as a potential synthetic intermediate or metabolite.[1][2] The described method utilizes a C18 stationary phase with a buffered mobile phase, providing excellent peak shape and resolution. The protocol has been developed to be a self-validating system, incorporating system suitability checks and outlining key validation parameters essential for ensuring data integrity in research and quality control environments. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this analyte.

Introduction and Scientific Rationale

This compound belongs to the oxindole family, a core structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[2] The precise and accurate quantification of such molecules is critical for process chemistry, metabolic studies, and purity assessment. The presence of a phenolic hydroxyl group and a lactam moiety imparts a moderate polarity to the molecule, making RP-HPLC an ideal analytical technique.

The selection of an appropriate chromatographic system is paramount. A C18 column is chosen as the stationary phase due to its versatility and effective retention of aromatic compounds through hydrophobic interactions. The mobile phase composition is critical for achieving optimal separation. A buffered aqueous component is necessary to control the ionization state of the phenolic hydroxyl group (pKa ≈ 10), ensuring consistent retention times and symmetrical peak shapes. Methanol is selected as the organic modifier to elute the analyte from the column. This method is based on established principles for the separation of similar hydroxy-indole derivatives, ensuring a high probability of success and transferability.[3]

Analyte Properties

A fundamental understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValue / DescriptionSource
Chemical Structure (Structure based on IUPAC name)
IUPAC Name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-oneN/A
Molecular Formula C₉H₉NO₂Calculated
Molecular Weight 163.17 g/mol Calculated
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water.Inferred from structure
Chromophore The oxindole ring system provides strong UV absorbance, suitable for detection.[4]

Experimental Protocol: RP-HPLC Method

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade water

  • Buffer Salts: Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Acids/Bases: Phosphoric acid (H₃PO₄) for pH adjustment

Equipment and Consumables
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®)

  • Data Acquisition: Chromatography Data System (CDS)

  • Consumables: 0.45 µm membrane filters for mobile phase, 0.22 µm syringe filters for sample preparation, HPLC vials.

Preparation of Solutions

Mobile Phase Preparation (25 mM Phosphate Buffer, pH 4.0):

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 4.0 ± 0.05 by adding dilute phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • The final mobile phase is a mixture of this buffer and methanol. For example, a 60:40 (v/v) mixture of Buffer:Methanol. This mixture should be degassed before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These are used for constructing the calibration curve.

Sample Preparation:

  • Dissolve the sample containing the analyte in methanol to achieve an estimated concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC System Parameters

The following parameters provide a validated starting point for the analysis.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase 25 mM Phosphate Buffer (pH 4.0) : Methanol (60:40, v/v)The buffered aqueous phase controls analyte ionization for good peak shape. Methanol provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
Detection Wavelength 254 nm or PDA Scan 200-400 nmThe oxindole chromophore has significant absorbance at 254 nm. A PDA allows for peak purity analysis.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).

System Suitability Testing (SST): Before running any samples, perform five replicate injections of a working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation Parameters Summary:

ParameterMethodAcceptance Criteria
Linearity Analyze 5-7 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a known amount of standard into a sample matrix at 3 levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of 6 replicates.RSD ≤ 2.0%
Specificity Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the analyte's retention time.No interference at the retention time of the analyte.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from preparation to final data analysis.

chromatographic_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation & Degassing sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Preparation & Filtration injection Sample Injection (10 µL) prep_sample->injection sst->prep_mobile Fail sst->injection Pass separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration (CDS) detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Purity Assessment calibration->quantification report Final Report Generation quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH is inappropriate; Column degradation; Sample overload.Ensure mobile phase pH is at least 2 units below analyte pKa; Use a new column or a guard column; Dilute the sample.
Variable Retention Times Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuation.Prepare fresh mobile phase; Prime the pump; Ensure column oven is at the set temperature.
Ghost Peaks Contamination in autosampler or mobile phase; Sample carryover.Flush the system with a strong solvent (e.g., 100% Acetonitrile); Run blank injections; Use a needle wash.
Low Peak Area/Sensitivity Incorrect wavelength; Sample degradation; Injection error.Verify detector wavelength; Prepare fresh sample and protect from light; Check autosampler for bubbles.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate protocol for the chromatographic separation and quantification of this compound. The use of a standard C18 column and a simple buffered mobile phase makes this method easily transferable to most analytical laboratories. By adhering to the outlined system suitability and method validation principles, researchers can ensure the generation of high-quality, trustworthy data critical for advancing pharmaceutical research and development.

References

  • Zhang, X., et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2328. [Link]

  • Hosseini, E. S., & Heydar, K. T. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Biomedical Chromatography, 35(6), e5068. [Link]

  • Li, X. S., et al. (2010). [Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance iquid chromatography-electrochemical detection]. Se Pu, 28(1), 58-62. [Link]

  • Sharma, G., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14946-14981. [Link]

  • Wang, Q., et al. (2006). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1131(1-2), 186-192. [Link]

  • Péter, A., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4991. [Link]

  • National Center for Biotechnology Information (n.d.). 6-Methylindolin-2-one. PubChem Compound Database. [Link]

  • Summers, B. (2015). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]

  • Nilsson, I., et al. (1985). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate. [Link]

  • Genovese, K. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]

  • Kumar, V., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm, 9(3), 534-542. [Link]

  • American Elements. (n.d.). 6-Hydroxy-2-methylisoindolin-1-one. [Link]

  • Sharma, A., & Goyal, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. International Journal of Analytical Chemistry, 2023, 8887532. [Link]

  • Sowińska, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8346. [Link]

  • Kamal, A., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic Chemistry, 120, 105624. [Link]

  • Sisco, E., et al. (2014). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. Journal of Forensic Sciences. [Link]

  • Herrero, M., et al. (2020). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC. [Link]

  • Srinivasan, B. P., et al. (2010). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 2(4), 103-112. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 1-hydroxy-2-oxoindoline-6-carboxylate. PubChem Compound Database. [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

Sources

Application Notes and Protocols for the Experimental Design of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antioxidant, and neuroprotective properties.[1][2] This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of a novel derivative, 6-Hydroxy-1-methylindolin-2-one. As a compound with predicted antioxidant and neuroprotective potential, the following protocols are designed to rigorously assess its therapeutic promise from initial synthesis to in vivo validation.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the workflow. We will navigate through the synthesis and purification of the target compound, its analytical characterization, in vitro assessment of its antioxidant capacity, and finally, its neuroprotective effects in established cell-based and in vivo models.

Part 1: Synthesis and Characterization of this compound

The journey into understanding the biological potential of this compound begins with its successful synthesis and rigorous characterization. The purity and structural integrity of the compound are paramount for the reliability of subsequent biological data.

Synthetic Strategy

A critical step in many syntheses of related heterocyclic compounds is the intramolecular Friedel-Crafts reaction to form the bicyclic core.[3] The choice of catalysts and reaction conditions will be crucial to optimize the yield and minimize side products.

Purification Protocol

Post-synthesis, the crude product will likely be a mixture containing unreacted starting materials, reagents, and byproducts. A robust purification strategy is therefore essential.

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and spectrometric techniques should be employed.

Technique Purpose Expected Data
NMR Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.Chemical shifts, coupling constants, and integration values consistent with the proposed structure of this compound.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound (C₉H₉NO₂).
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and N-methyl groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single, sharp peak indicating a high degree of purity (ideally >95%).

Table 1: Analytical Techniques for Characterization

Part 2: In Vitro Evaluation of Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases. Therefore, assessing the antioxidant potential of this compound is a critical first step in its biological evaluation. It is recommended to use multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of antioxidant action.[5]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol 2: DPPH Assay

  • Preparation of Reagents: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol 3: FRAP Assay

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

  • Assay Procedure: Add the test compound or a standard (e.g., Trolox) to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Measurement: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (around 593 nm).

  • Quantification: Determine the antioxidant capacity by comparing the absorbance change to a standard curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol 4: ABTS Assay

  • Radical Generation: Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

  • Assay Procedure: Add different concentrations of the test compound or a standard to the ABTS radical solution.

  • Measurement: Measure the decrease in absorbance at a specific wavelength (around 734 nm).

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Part 3: In Vitro and In Vivo Neuroprotection Studies

Given the known neuroprotective effects of some indolinone derivatives, it is logical to investigate this potential for this compound.[6]

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model

Glutamate-induced excitotoxicity is a key mechanism of neuronal cell death in various neurological disorders.[7]

Protocol 5: In Vitro Neuroprotection

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.

  • Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.

  • Data Analysis: Determine the concentration at which the compound provides significant protection against glutamate-induced cell death.

In Vivo Neuroprotection Model: Rodent Model of Parkinson's Disease

For a more comprehensive evaluation, an in vivo model is crucial. A rotenone-induced rat model of Parkinson's disease is a well-established model that mimics the oxidative stress and neuroinflammation seen in the human disease.[6]

Protocol 6: In Vivo Neuroprotection in a Rat Model of Parkinson's Disease

  • Animal Model: Induce Parkinson's-like symptoms in rats by administering rotenone.

  • Treatment: Administer this compound to a group of rotenone-treated rats. Include appropriate control groups (vehicle-treated, rotenone only).

  • Behavioral Assessment: Monitor motor coordination and behavioral deficits using tests such as the rotarod test and open-field test.

  • Histopathological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to assess the extent of neuronal damage and the expression of markers like tyrosine hydroxylase (a marker for dopaminergic neurons).

  • Biochemical Analysis: Analyze brain homogenates for markers of oxidative stress and inflammation.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_neuro Neuroprotection Studies synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification characterization Analytical Characterization (NMR, MS, IR, HPLC) purification->characterization dpph DPPH Assay characterization->dpph invitro_neuro In Vitro Neuroprotection (Glutamate Model) characterization->invitro_neuro frap FRAP Assay abts ABTS Assay invivo_neuro In Vivo Neuroprotection (PD Model) invitro_neuro->invivo_neuro

Caption: A flowchart illustrating the experimental design for this compound.

Conclusion

This document outlines a comprehensive and scientifically rigorous approach to the experimental design for this compound. By following these detailed protocols, researchers can systematically evaluate the synthesis, purity, antioxidant potential, and neuroprotective efficacy of this novel compound. The emphasis on explaining the rationale behind each step is intended to empower researchers to not only execute these experiments but also to critically interpret the results and make informed decisions for future drug development efforts.

References

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC . Available at: [Link]

  • 6-Methylindolin-2-one | C9H9NO | CID 14956196 - PubChem . Available at: [Link]

  • Identification and measurement of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline by gas chromatography-mass spectrometry - PubMed . Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC . Available at: [Link]

  • An overview on 2-indolinone derivatives as anticancer agents - Growing Science . Available at: [Link]

  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI . Available at: [Link]

  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate . Available at: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed Central . Available at: [Link]

  • [Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance iquid chromatography-electrochemical detection] - PubMed . Available at: [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract - MDPI . Available at: [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI . Available at: [Link]

  • An overview on 2-indolinone derivatives as anticancer agents | Request PDF - ResearchGate . Available at: [Link]

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds | Request PDF - ResearchGate . Available at: [Link]

  • Full article: Recent Applications for in Vitro Antioxidant Activity Assay . Available at: [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder . Available at: [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo . Available at: [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents.
  • Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers . Available at: [Link]

  • Synthesis and pharmacological evaluation of indolinone derivatives as novel ghrelin receptor antagonists - PubMed . Available at: [Link]

  • Synthesis of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications . Available at: [Link]

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science . Available at: [Link]

  • Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2% - ResearchGate . Available at: [Link]

  • (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - ResearchGate . Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI . Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-1-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and difficult purification. The primary route to this compound involves the N-methylation of 6-hydroxyindolin-2-one. A key challenge in this synthesis is the chemoselectivity of the methylation, as both the nitrogen of the indolinone ring and the oxygen of the hydroxyl group are nucleophilic. This guide will focus on strategies to favor N-methylation and address other common issues encountered during the synthesis.

Proposed Synthetic Pathways

There are two primary synthetic routes to consider for obtaining this compound:

  • Direct N-methylation of 6-hydroxyindolin-2-one: This is the most direct approach but requires careful control of reaction conditions to achieve selective methylation on the nitrogen atom.

  • N-methylation of 6-methoxyindolin-2-one followed by O-demethylation: This route can offer better selectivity during the methylation step, but the final demethylation adds a step and requires harsh conditions that may affect the overall yield.[1]

This guide will primarily focus on the optimization of the more direct and atom-economical Route 1.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the N-methylation of 6-hydroxyindolin-2-one but am observing a very low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reaction can stem from several factors, primarily incomplete deprotonation of the indolinone nitrogen, suboptimal reaction temperature, or an inappropriate choice of base and solvent.

  • Causality: The N-methylation reaction is a nucleophilic substitution (SN2) reaction.[2] The nitrogen atom of the indolin-2-one is part of an amide-like system, making it less nucleophilic than a free amine. Therefore, a sufficiently strong base is required to deprotonate the N-H group, forming a more nucleophilic anion. If the base is not strong enough, the reaction will proceed slowly or not at all.

  • Troubleshooting Steps:

    • Choice of Base: The pKa of the N-H in an oxindole is in the range of 17-18. Therefore, a base that can effectively deprotonate this position is crucial.

      • Recommendation: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Weaker bases like potassium carbonate (K2CO3) may not be sufficient for complete deprotonation, leading to lower yields.

    • Solvent Selection: The solvent should be aprotic to avoid quenching the base and the anionic intermediate. It should also be able to dissolve the starting material and the intermediate.

      • Recommendation: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are good choices. Ensure the solvent is thoroughly dried before use.

    • Temperature Optimization: The reaction temperature influences the rate of reaction.

      • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the base and methylating agent to control any exothermic processes. After the addition, the reaction mixture can be slowly warmed to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Methylating Agent: The choice of methylating agent can also impact the yield.

      • Recommendation: Methyl iodide (CH3I) is a highly reactive and commonly used methylating agent. Dimethyl sulfate ((CH3)2SO4) is another effective option.[2]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these byproducts and how can I minimize their formation and improve purification?

Answer:

The most common byproduct in this reaction is the O-methylated product, 6-methoxy-1-methylindolin-2-one, and the N,O-dimethylated product, 6-methoxy-1-methylindolin-2-one. The formation of these byproducts is due to the nucleophilic nature of the phenolic hydroxyl group.

  • Causality: The phenolic hydroxyl group has a pKa of around 10. The base used for the N-H deprotonation can also deprotonate the O-H group, forming a phenoxide ion. This phenoxide is also a potent nucleophile and can react with the methylating agent, leading to O-methylation.

  • Troubleshooting and Optimization Strategies:

    • Control of Stoichiometry:

      • Recommendation: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the more acidic phenolic proton and subsequent deprotonation of the amide proton. However, using a large excess of base can promote di-methylation. Carefully control the stoichiometry of the methylating agent (1.0-1.1 equivalents) to favor mono-methylation.

    • Order of Reagent Addition:

      • Recommendation: Add the base to a solution of the 6-hydroxyindolin-2-one at a low temperature (0 °C) and stir for a period (e.g., 30-60 minutes) to allow for complete deprotonation before adding the methylating agent. This can sometimes influence the selectivity.

    • Choice of Base and Counter-ion:

      • Recommendation: The choice of base can influence the N/O selectivity. For example, using a bulkier base like potassium tert-butoxide might sterically hinder the approach to the oxygen, potentially favoring N-methylation. The nature of the counter-ion (e.g., Na+ vs. K+) can also play a role in the chelation and reactivity of the anionic intermediates.

    • Purification Strategy:

      • Recommendation: The separation of the desired N-methylated product from the O-methylated and N,O-dimethylated byproducts can be challenging due to their similar polarities.

        • Column Chromatography: Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help in separating the isomers.[1]

        • Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the desired product.

  • Data on Selectivity:

Base Solvent Temperature (°C) N-methylation Yield (%) O-methylation Yield (%) N,O-dimethylation Yield (%)
K2CO3AcetoneReflux254010
NaHTHF0 to RT65155
t-BuOKDMF0 to RT7510<5
Cs2CO3Toluene12085 (monoselective)<5<2

Note: The yields in this table are illustrative and based on general principles of N-alkylation of similar compounds. Cesium carbonate has been shown to be highly effective for monoselective N-methylation of amides.[4]

Issue 3: Reaction Stalls or is Incomplete

Question: My reaction seems to start but then stalls, with a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?

Answer:

An incomplete reaction can be due to several factors, including insufficient activation of the substrate, degradation of reagents, or the presence of impurities.

  • Causality: The reaction may be stalling because the base is being consumed by trace amounts of water or other acidic impurities in the solvent or on the glassware. Alternatively, the methylating agent may be degrading over time, especially if the reaction is run at elevated temperatures for extended periods.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Recommendation: Thoroughly dry all glassware in an oven before use. Use freshly distilled and dried solvents. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality:

      • Recommendation: Use fresh, high-quality reagents. Methyl iodide can decompose over time, releasing iodine which can give the solution a purplish or brownish tint. If this is observed, consider purifying the methyl iodide before use.

    • Reaction Monitoring:

      • Recommendation: Monitor the reaction progress closely using TLC. If the reaction stalls, a small additional portion of the base and/or methylating agent could be added. However, be cautious as this can lead to the formation of over-methylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of the starting material, 6-hydroxyindolin-2-one?

A1: A common route to 6-hydroxyindolin-2-one involves the cyclization of a suitable precursor. For example, a substituted aniline can be reacted with an appropriate C2 synthon followed by an intramolecular cyclization.[5] Another approach is the demethylation of commercially available 6-methoxyindolin-2-one using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3).[1]

Q2: Can I protect the hydroxyl group before N-methylation to improve selectivity?

A2: Yes, a protection-deprotection strategy is a viable, albeit longer, route. You could protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl ether, silyl ether) that is stable to the N-methylation conditions. After N-methylation, the protecting group can be removed. This approach adds two steps to the synthesis but can significantly improve the selectivity of the methylation step.

Q3: How can I confirm the structure of my product and differentiate between the N-methyl and O-methyl isomers?

A3: Spectroscopic methods are essential for structure confirmation and isomer differentiation.[6][7][8][9]

  • ¹H NMR:

    • This compound: You will observe a singlet for the N-CH3 group, typically around 3.1-3.3 ppm. The phenolic O-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • 6-methoxy-indolin-2-one (O-methylated starting material): You will see a singlet for the O-CH3 group around 3.8-4.0 ppm and a signal for the N-H proton.

    • 6-methoxy-1-methylindolin-2-one (N,O-dimethylated): You will observe two singlets, one for the N-CH3 and one for the O-CH3.

  • ¹³C NMR: The chemical shifts of the methyl carbons will also be distinct for N-CH3 and O-CH3.

  • IR Spectroscopy: The N-H stretch (around 3200-3400 cm⁻¹) present in the starting material and the O-methylated byproduct will be absent in the desired N-methylated and the N,O-dimethylated products. The desired product will still show a broad O-H stretch.

  • Mass Spectrometry (MS): All isomers will have the same molecular weight. Fragmentation patterns may help in differentiation.

Q4: What are the stability considerations for this compound?

A4: Phenolic compounds can be susceptible to oxidation, especially under basic conditions or when exposed to air and light for extended periods.[10][11][12] It is advisable to store the final product under an inert atmosphere and protected from light. During workup and purification, minimize exposure to strong bases and high temperatures.

Experimental Protocols

Protocol 1: N-methylation of 6-hydroxyindolin-2-one
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-hydroxyindolin-2-one (1.0 eq).

  • Add anhydrous DMF (or THF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthetic Workflow

Synthetic Workflow 6-hydroxyindolin-2-one 6-hydroxyindolin-2-one Deprotonation Deprotonation 6-hydroxyindolin-2-one->Deprotonation Base (NaH) Solvent (DMF) N-methylation N-methylation Deprotonation->N-methylation CH3I Workup & Purification Workup & Purification N-methylation->Workup & Purification Quench, Extract, Chromatography This compound This compound Workup & Purification->this compound

Caption: General workflow for the N-methylation of 6-hydroxyindolin-2-one.

Competitive Methylation Pathways

Competitive Methylation cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Start 6-hydroxyindolin-2-one N_anion N-anion Start->N_anion + Base O_anion O-anion Start->O_anion + Base N_product N-methylated (Desired) N_anion->N_product + CH3I O_product O-methylated (Byproduct) O_anion->O_product + CH3I di_product N,O-dimethylated (Byproduct) N_product->di_product + Base, + CH3I O_product->di_product + Base, + CH3I

Caption: Competing N- and O-methylation pathways.

References

  • Chen, J. et al. (2015). O-demethylating process of methoxy substituted morphinan-6-one derivatives.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
  • Ward, K. D. (1987). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University.
  • Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. (2014).
  • Wang, L., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1036–1065.
  • Li, J., & Wang, Q. (2018). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. (2015).
  • Kumar, R., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32805–32817.
  • IanC. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange.
  • Markovic, M., et al. (2021).
  • Wang, T., et al. (2019). Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis. Journal of the American Chemical Society, 141(42), 16640–16644.
  • Adegoke, O. A., & Uguru, M. O. (2010).
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(1), 123-128.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
  • Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols. (2019). Organic Letters, 21(9), 3338-3342.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022).
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009).
  • New strategies for separ
  • Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid. (2007).
  • Process for the methylation of phenolic compounds with trimethyl phosphate. (1984).
  • Cui, X., et al. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
  • Optimization of reaction conditions for indolin-2-one synthesis. (n.d.). Benchchem.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. (2022). Inorganic Chemistry Frontiers, 9(11), 2636-2644.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023).
  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsul
  • ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. (2010).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (2021). The Journal of Organic Chemistry, 86(22), 16035-16046.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2021). Scientific African, 13, e00913.
  • The preparation of 6 methoxycarbonyl, 2 oxoindoline. (2017).
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube.
  • How to interpret this pair of IR and 1H NMR spectra? (2022). Chemistry Stack Exchange.
  • Kumar, R., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the formulation and preclinical evaluation of 6-Hydroxy-1-methylindolin-2-one. Our goal is to provide practical, evidence-based troubleshooting advice and detailed experimental protocols to overcome common challenges related to its oral bioavailability.

Given the limited publicly available data on the specific physicochemical properties of this compound, this guide synthesizes established principles of pharmaceutical science, drawing parallels from structurally related indolinone compounds and general strategies for poorly soluble molecules. We operate under the working hypothesis that this compound, like many novel chemical entities, likely presents challenges with aqueous solubility and/or membrane permeability, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before initiating formulation development.

Q1: What are the likely physicochemical properties of this compound that could impact its bioavailability?

A1: While specific experimental data for this compound is scarce, we can infer key properties from its structure. The indolin-2-one core is a relatively rigid, planar structure that can contribute to strong crystal lattice energy, potentially leading to poor aqueous solubility. The presence of a hydroxyl (-OH) group and a lactam (cyclic amide) creates sites for hydrogen bonding, but the overall molecule may still possess significant lipophilicity. Compounds with similar structures often exhibit low water solubility.[3][4] Therefore, it is critical to experimentally determine its aqueous solubility, pKa, and partition coefficient (Log P) as a first step.

Q2: Why is bioavailability a primary concern for a molecule like this?

A2: Oral bioavailability is determined by a drug's ability to dissolve in the gastrointestinal (GI) fluids and permeate the intestinal membrane.[5] For poorly soluble compounds (likely BCS Class II or IV), the dissolution rate is often the rate-limiting step for absorption.[6][7] If the compound dissolves too slowly, it may pass through the GI tract before a therapeutically relevant amount can be absorbed into the bloodstream, leading to low and variable clinical efficacy.[1][8]

Q3: What are the essential initial characterization studies I should perform?

A3: Before attempting any formulation strategy, a baseline characterization is essential.

  • Aqueous Solubility: Determine the solubility at 37°C across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.

  • Log P / Log D: The octanol-water partition coefficient will provide insight into the compound's lipophilicity and its potential for passive diffusion across cell membranes.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to determine if the compound is crystalline or amorphous and Differential Scanning Calorimetry (DSC) to identify its melting point and thermal behavior. This is crucial because different polymorphic forms can have vastly different solubilities.[3]

  • Permeability Assessment: An initial in vitro assessment using a Caco-2 cell monolayer model can help classify the drug's permeability characteristics.

Q4: Which formulation strategies are most promising for this type of compound?

A4: For poorly soluble drugs, the primary goal is to enhance the dissolution rate and/or apparent solubility.[6][9] The most common and effective strategies include:

  • Particle Size Reduction: Increasing the surface area through micronization or nanonization.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[10][11][12]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[8][13]

The optimal choice depends on the compound's specific properties, the required dose, and stability considerations.

Section 2: Troubleshooting Formulation Challenges

This section provides a problem-oriented approach to formulation development.

Workflow: Selecting a Bioavailability Enhancement Strategy

This decision tree outlines a logical approach to selecting a formulation strategy based on initial characterization data.

G cluster_0 Initial Characterization cluster_1 Formulation Pathways start Characterize API: Solubility & Permeability sol Solubility? start->sol perm Permeability? sol->perm High bcs2 BCS Class II Problem (Dissolution-Rate Limited) sol->bcs2 Low bcs1 BCS Class I (High Solubility, High Permeability) Conventional Formulation perm->bcs1 High strat2 Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Systems (SMEDDS) bcs2->strat2 bcs2->perm_check Check Permeability bcs4 BCS Class IV Problem (Solubility & Permeability Limited) strat4 Advanced Strategies: - Nanosystems + Permeation Enhancers - Lipid Nanoparticles bcs4->strat4 perm_check->bcs4 Low

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.

Problem: My compound shows very low dissolution in simulated intestinal fluid (pH 6.8).

This is a classic sign of a dissolution-rate-limited absorption, characteristic of a BCS Class II drug.

Solution A: Particle Size Reduction via Nano-milling

  • Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing particle size from microns to nanometers, you dramatically increase the surface area-to-volume ratio, which can significantly accelerate dissolution.[2][5]

  • When to use it: This is an excellent starting point if the compound is crystalline and stable under mechanical stress. It avoids the use of organic solvents and can be scaled up.

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound into an aqueous solution containing a stabilizer. A combination of stabilizers is often required (e.g., 1% (w/v) Poloxamer 188 and 0.2% (w/v) Hydroxypropyl Methylcellulose - HPMC).

    • Scientist's Note: The stabilizers are crucial. They adsorb to the surface of the newly created nanoparticles, preventing them from agglomerating due to their high surface energy.

  • Milling Process:

    • Add the slurry to a laboratory-scale media mill charged with milling beads (e.g., 0.2-0.5 mm yttrium-stabilized zirconium oxide beads).

    • Mill at a high speed (e.g., 2000-3000 rpm) for 2-6 hours. Maintain temperature control (e.g., below 10°C) to prevent thermal degradation.

  • Particle Size Analysis (QC):

    • Periodically withdraw samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • The target is typically a mean particle size (Z-average) below 200 nm with a Polydispersity Index (PDI) < 0.3.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads.

    • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized or spray-dried) into a solid dosage form.

Solution B: Amorphous Solid Dispersion via Spray Drying

  • Causality: Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a water-soluble polymer, you eliminate this energy barrier.[8][10] The polymer also helps maintain supersaturation in the GI tract, further driving absorption.[11]

  • When to use it: This is a powerful technique for highly crystalline compounds where particle size reduction alone is insufficient. It is suitable for thermally stable compounds.

Experimental Protocol: Preparation of a Solid Dispersion by Spray Drying

  • Polymer and Solvent Selection:

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®). The choice depends on drug-polymer miscibility and desired release profile.

    • Identify a common solvent system that can dissolve both the drug and the polymer (e.g., methanol, acetone, or a mixture).

  • Solution Preparation:

    • Prepare a solution containing the drug and polymer at a specific ratio (e.g., start with 1:1, 1:3, and 1:5 drug-to-polymer ratios). A typical total solid content is 2-10% (w/v).

    • Ensure complete dissolution by stirring or gentle warming. Filter the solution through a 0.22 µm filter.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer. Key parameters to optimize are:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.

      • Atomization/Gas Flow Rate: Controls droplet size and drying efficiency.

      • Feed Pump Rate: Controls the residence time in the drying chamber.

  • Powder Collection & Characterization (QC):

    • Collect the dried powder from the cyclone separator.

    • Self-Validation: Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

  • In Vitro Dissolution Testing:

    • Perform dissolution testing on the resulting powder to confirm enhanced dissolution rate and extent compared to the crystalline API.[14][15]

Workflow: Spray Drying Process for Solid Dispersion

G cluster_prep Preparation cluster_process Spray Drying cluster_output Output & QC api API (this compound) solution API + Polymer Solution api->solution polymer Polymer (e.g., PVP K30) polymer->solution solvent Solvent (e.g., Methanol) solvent->solution atomization Atomization (Nozzle) solution->atomization spray_dryer Spray Dryer drying Drying Chamber (Hot Gas In) atomization->drying separation Cyclone Separation drying->separation powder Solid Dispersion Powder separation->powder qc Characterization: - XRPD (Amorphous Check) - DSC (Tg) - Dissolution Test powder->qc

Caption: Workflow for creating an amorphous solid dispersion using spray drying.

Section 3: Preclinical Evaluation Protocols

After developing a promising formulation, you must evaluate its performance.

Protocol: In Vitro Dissolution Testing for Poorly Soluble Drugs
  • Objective: To compare the dissolution profiles of different formulations (e.g., bulk API vs. nanosuspension vs. solid dispersion) and determine if the formulation strategy has successfully enhanced the drug's release.[15][16]

  • Apparatus: USP Apparatus II (Paddle) is most common.

  • Dissolution Medium: Use a biorelevant medium. For intestinal release, Fasted State Simulated Intestinal Fluid (FaSSIF) is recommended over simple phosphate buffers as it contains bile salts and phospholipids that mimic the in vivo environment. Volume: 900 mL.

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50-75 RPM

  • Procedure:

    • Add a quantity of the formulation equivalent to a specific dose of the API to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

    • Filter the samples promptly through a suitable syringe filter (e.g., 0.1 µm PVDF) that does not adsorb the drug.

    • Analyze the filtrate for drug concentration using a validated analytical method, such as HPLC-UV.[17]

  • Data Analysis: Plot the percentage of drug dissolved versus time for each formulation. A successful formulation will show a significantly faster and/or greater extent of dissolution compared to the unformulated API.

Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the oral bioavailability of this compound from a lead formulation compared to a control (e.g., an aqueous suspension of the API).[18]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Study Groups (n=4-6 per group):

    • IV Bolus: The drug dissolved in a suitable vehicle (e.g., Solutol/Ethanol/Water) administered intravenously (e.g., 1 mg/kg) to determine clearance and volume of distribution. This is required to calculate absolute bioavailability.

    • Oral Control: Unformulated API administered as a suspension in 0.5% methylcellulose via oral gavage (e.g., 10 mg/kg).

    • Oral Test Formulation: The developed formulation (e.g., solid dispersion reconstituted in water) administered via oral gavage at the same dose (10 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing but allow free access to water.

    • Administer the dose as specified for each group.

    • Collect blood samples (approx. 150 µL) from the tail vein or jugular vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma.[19][20][21] Method validation should assess linearity, accuracy, precision, and matrix effects.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for each animal.

    • Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[18]

Section 4: Data Interpretation
Comparative Data Table (Hypothetical)

This table illustrates the kind of data you should aim to generate to compare different formulation strategies.

ParameterUnformulated APINanosuspensionSolid Dispersion (1:3 Drug:PVP)
Physicochemical
Physical StateCrystallineCrystallineAmorphous
D90 Particle Size55 µm180 nmN/A
In Vitro Dissolution
% Dissolved in FaSSIF @ 30 min8%75%92%
In Vivo Pharmacokinetics (Rat, 10 mg/kg Oral)
Cmax (ng/mL)45 ± 12310 ± 65550 ± 98
Tmax (hr)4.01.00.5
AUC₀₋₂₄ (ng·hr/mL)280 ± 701850 ± 3403100 ± 560
Absolute Bioavailability (F%)~3%~20%~35%
  • Interpretation: The hypothetical data clearly shows that both the nanosuspension and the solid dispersion significantly improved the dissolution rate and in vivo exposure compared to the unformulated API. The amorphous solid dispersion provided the most substantial enhancement in both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption.

References
  • 6-Hydroxy-2-methylisoindolin-1-one | CAS 1344701-44-5 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats . PubMed Central. [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles . PubMed Central. [Link]

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one . PubMed Central. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PubMed Central. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability . UPM Pharmaceuticals. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective . Scholars Research Library. [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer . PubMed Central. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PubMed Central. [Link]

  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir . PubMed Central. [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols . MDPI. [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit . International Biopharmaceutical Industry. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW . Journal of Drug Delivery and Therapeutics. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs . ResearchGate. [Link]

  • Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles . UCL Discovery. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs . ResearchGate. [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis . PubMed. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques . Ascendia Pharma. [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection . Bioanalysis Zone. [Link]

  • Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability . International Journal of Pharmacy and Biological Sciences. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms . FDA. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement . JoVE. [Link]

  • 6-Methylindolin-2-one | C9H9NO | CID 14956196 . PubChem. [Link]

  • IN-VITRO DISSOLUTION TESTING MODELS . CUTM Courseware. [Link]

  • 6-hydroxyquinoline - Chemical & Physical Properties by Cheméo . Cheméo. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices . Taylor & Francis Online. [Link]

  • (PDF) DEVELOPMENT OF PREDICTIVE MODELS FOR BIOAVAILABILITY OF ORALLY ADMINISTERED DOSAGE FORMS . ResearchGate. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review . Journal of Applied Pharmaceutical Science. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging . NIH. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . MDPI. [Link]

  • How to improve the bioavailability of a drug? . Patsnap Synapse. [Link]

  • (PDF) Solubility Enhancement Techniques by Solid Dispersion . ResearchGate. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties . NIH. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids . Journal of Pharmaceutical Science and Technology (JPST). [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E . HELDA - University of Helsinki. [Link]

  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development . Wiley Online Library. [Link]

  • Video: In Vitro Drug Release Testing: Overview, Development and Validation . JoVE. [Link]

Sources

Technical Support Center: 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Hydroxy-1-methylindolin-2-one. This document provides in-depth troubleshooting advice and protocol modifications for researchers, medicinal chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to anticipate, diagnose, and resolve experimental challenges.

Section 1: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This section addresses common pitfalls encountered during its preparation and purification. A generalized synthetic pathway often involves the formation of an indolinone core followed by functional group manipulations like N-methylation and hydroxylation or starting from precursors already containing these functionalities.

G cluster_synthesis Generalized Synthetic Pathway Start Substituted Aniline Precursor Indolinone 6-Hydroxyindolin-2-one Formation Start->Indolinone Cyclization Reaction (e.g., Friedel-Crafts) Methylation N-Methylation Indolinone->Methylation Base + Methylating Agent (e.g., MeI, DMC) Product This compound Methylation->Product

Caption: Generalized synthetic workflow for this compound.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My cyclization reaction to form the 6-hydroxyindolin-2-one core is resulting in low yields and significant side products. What are the likely causes?

Answer: Low yields in the formation of the indolinone ring, often via intramolecular Friedel-Crafts or similar cyclizations, are typically traced back to three main areas:

  • Deactivation of the Aromatic Ring: The amide group on the precursor can deactivate the aromatic ring, making the electrophilic substitution difficult. Strong Lewis acids like aluminum trichloride (AlCl₃) are often used to coordinate with the amide carbonyl, which enhances the electrophilicity of the reacting species and reduces the deactivating effect of the amide on the benzene ring.[1] However, using a large excess of the Lewis acid can lead to complex workups and waste generation.[1]

  • Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.[1] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as polymerization or decomposition, especially with sensitive hydroxyl groups.

  • Starting Material Quality: Ensure your aniline precursor is pure. Oxidized or impure starting materials can inhibit the catalyst and introduce competing side reactions.

Troubleshooting Table: Low Cyclization Yield

Symptom Potential Cause Recommended Action
No reaction or trace productInsufficient catalyst or temperatureIncrease Lewis acid stoichiometry incrementally. Monitor reaction temperature to ensure it reaches the target.
Dark, tarry reaction mixtureDecomposition at high temperatureReduce reaction temperature. Consider a milder Lewis acid or a solvent with a lower boiling point.
Multiple spots on TLCCompeting side reactionsVerify purity of starting materials. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation.

Question 2: I am struggling with the N-methylation step. The reaction is either incomplete or I'm seeing O-methylation on the phenol.

Answer: Selective N-methylation in the presence of a phenolic hydroxyl group is a classic chemoselectivity challenge. The outcome is highly dependent on the choice of base and methylating agent.

  • Basicity and Nucleophilicity: The phenoxide anion (formed by deprotonating the hydroxyl group) is a soft nucleophile, while the deprotonated amide (anion on the nitrogen) is a harder nucleophile. Strong, hard bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF will preferentially deprotonate the nitrogen, favoring N-methylation. In contrast, weaker bases like potassium carbonate (K₂CO₃) can generate a significant concentration of the phenoxide, leading to competing O-methylation.

  • Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate or methyl iodide, react preferentially at the harder nitrogen nucleophile. Softer reagents are more likely to react at the oxygen. Dimethyl carbonate (DMC) is considered a greener and often more selective methylating agent for indole systems.[2]

  • Protecting Groups: If selectivity remains an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before methylation. These groups are stable to the methylation conditions and can be removed later.

G cluster_methylation Troubleshooting N-Methylation Selectivity Start Incomplete or Non-Selective Methylation CheckBase Is the base strong enough? (e.g., NaH, KOtBu) Start->CheckBase CheckAgent Is the methylating agent appropriate? (e.g., MeI, DMC) CheckBase->CheckAgent Yes Use stronger base\n(e.g., NaH in THF) Use stronger base (e.g., NaH in THF) CheckBase->Use stronger base\n(e.g., NaH in THF) No ProtectOH Protect the -OH group (e.g., TBDMS-Cl) CheckAgent->ProtectOH No (O-methylation observed) Success Achieved Selective N-Methylation CheckAgent->Success Yes ProtectOH->Success

Caption: Decision workflow for troubleshooting N-methylation.

Question 3: My final product is difficult to purify. It streaks on silica gel columns and appears to be unstable.

Answer: Hydroxylated indolinones can be challenging to purify due to their polarity and potential for oxidation.

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metals.[3] This leads to the formation of colored impurities.[3] Always handle the compound under an inert atmosphere (nitrogen or argon) when possible and store it protected from light. When running chromatography, using solvents that have been sparged with nitrogen can help.

  • Chromatography Issues: The combination of the polar phenol and the amide group can cause significant streaking on silica gel.

    • Solvent System Modification: Add a small amount of a polar, coordinating solvent like methanol (1-5%) or a few drops of acetic acid to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This can help to block the active sites on the silica and improve peak shape.

    • Alternative Stationary Phases: Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a small amount of acid modifier like formic acid or TFA. For particularly stubborn separations, alumina (neutral or basic) may be a better choice than silica gel.

  • Solubility: The compound may have poor solubility in common organic solvents, making purification and characterization difficult.[4] Screening a range of solvents or solvent mixtures is recommended. For NMR, deuterated polar aprotic solvents like DMSO-d₆ or DMF-d₇ are often necessary.

Section 2: Handling, Stability, and Application

Proper handling and awareness of the compound's properties are crucial for obtaining reliable data in downstream applications, such as biological assays.

Frequently Asked Questions (FAQs): Handling & Application

Question 1: What is the best way to store this compound?

Answer: Based on the properties of similar phenolic compounds, long-term stability is best achieved under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed vial.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen is ideal).

  • Temperature: Store at low temperatures (e.g., -20°C).

  • Light: Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

The compound is known to darken upon exposure to air, which is indicative of oxidation.[3]

Question 2: I'm observing compound precipitation in my aqueous buffer during a biological assay. How can I improve its solubility?

Answer: Indolinone scaffolds often have limited aqueous solubility. Here are several strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into your final assay buffer. Be mindful of the final solvent concentration, as high levels of DMSO (>1%) can affect cell viability and enzyme activity.

  • pH Adjustment: The phenolic hydroxyl group has a pKa around 9.5.[5] Increasing the pH of the buffer to >9.5 will deprotonate the phenol, forming the more soluble phenoxide salt. However, you must confirm that this pH change does not affect your assay's biological components.

  • Formulation Aids: For in-vivo studies or more complex assays, formulation with solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) may be necessary.

Solubility Enhancement Strategies

Method Principle Considerations
DMSO Stock High solubility in aprotic polar solvents.Final DMSO concentration must be controlled to avoid assay interference.
pH Adjustment Ionization of the phenolic group increases water solubility.High pH may be incompatible with biological systems. Compound stability at high pH should be verified.
Formulation Encapsulation or micelle formation.May introduce confounding variables into the experiment. Requires significant formulation development.

Question 3: Could the compound be interfering with my assay readout (e.g., fluorescence-based assays)?

Answer: Yes, this is a possibility. Indole and indolinone structures can exhibit intrinsic fluorescence and may also act as quenchers. It is essential to run control experiments:

  • Compound-only Control: Run the assay with your compound in the buffer without the enzyme or cells to check for background signal.

  • Quenching Control: If applicable to your assay, measure the fluorescence of a known fluorophore in the presence and absence of your compound to check for quenching effects.

References

  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents.
  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available from: [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Malaysian Journal of Chemistry. Available from: [Link]

  • CA2705490A1 - Indolinone derivatives and process for their manufacture. Google Patents.
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. Available from: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Available from: [Link]

  • What are the applications of 1 - Methylindolin - 2 - one (CAS 61 - 70 - 1) in the field of catalysis? Biosynce Blog. Available from: [Link]

  • How to isolate and purify indolizidine compounds? ResearchGate. Available from: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. European Commission. Available from: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available from: [Link]

  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Indolinone Scaffold: A Comparative Analysis of 6-Hydroxy-1-methylindolin-2-one and Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Indolinone Core as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 2-indolinone (also known as oxindole) nucleus is a premier example of such a "privileged scaffold".[1][2][3] Its rigid, planar structure, combined with accessible points for chemical modification, makes it an ideal starting point for designing potent and selective inhibitors of protein kinases. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making the indolinone core a cornerstone of targeted therapy development.[4]

This guide provides a comparative analysis of indolinone derivatives, using the simple, foundational structure of 6-Hydroxy-1-methylindolin-2-one as a reference point. We will deconstruct its features and then explore how strategic modifications to this core have yielded highly successful and specific kinase inhibitors, including the multi-targeted anticancer agent Sunitinib , the antifibrotic and anticancer drug Nintedanib , and the valuable research tool SU6656 . Our focus will be on the causality behind experimental design and the practical methodologies required to evaluate and differentiate these compounds in a research setting.

Section 1: Profiling the Core Scaffold: this compound

While not a widely commercialized agent, this compound serves as an excellent model for understanding the fundamental structure-activity relationships (SAR) of the indolinone class.

Chemical Structure:

  • Core: A bicyclic structure fusing a benzene ring with a pyrrolidin-2-one ring.

  • N1-Substitution: A methyl group (-CH₃) is attached to the nitrogen at position 1. This modification blocks the hydrogen bond donor capability at this position, which can influence binding profiles and often improves metabolic stability and cell permeability compared to an unsubstituted N-H.

  • C6-Substitution: A hydroxyl group (-OH) is attached at position 6 of the benzene ring. This group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the ATP-binding pocket of a target kinase. However, it also presents a potential site for phase II metabolism (glucuronidation or sulfation), which can impact the compound's pharmacokinetic profile.

Section 2: High-Profile Derivatives: From Scaffold to Specificity

The true power of the indolinone scaffold is realized through strategic substitution, primarily at the C3 position, which typically projects into the ATP-binding site of kinases. Let's examine three derivatives that showcase this chemical evolution.

  • Sunitinib (Sutent®): The Multi-Targeted Workhorse Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5][6] This multi-targeted profile makes it effective in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) by simultaneously cutting off tumor angiogenesis and cell proliferation signals.[5] Its structure features a complex side chain at the C3 position, optimized for interacting with the active sites of these specific kinases.

  • Nintedanib (Ofev®): The Triple Angiokinase Inhibitor Nintedanib is an indolinone derivative that potently blocks VEGFR, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.[7][8] This specific combination of targets not only imparts anti-angiogenic effects relevant to cancer treatment but also provides potent anti-fibrotic activity.[9] This dual action has led to its approval for Idiopathic Pulmonary Fibrosis (IPF) and other interstitial lung diseases.[7] The N-methylpiperazine moiety in its side chain is crucial for its solubility and pharmacokinetic properties.

  • SU6656: The Selective Research Probe Unlike the broader-spectrum clinical drugs, SU6656 was designed as a highly selective inhibitor of the Src family of non-receptor tyrosine kinases (Src, Fyn, Lyn, Yes).[10] This selectivity makes it an invaluable tool for researchers to dissect the specific roles of Src kinases in cellular signaling pathways without the confounding effects of inhibiting other kinases like PDGFR.[11][12] Its development underscores how subtle modifications to the indolinone scaffold can dramatically shift target specificity.[11]

Section 3: Comparative Data Analysis

To objectively compare these derivatives, we summarize their key properties in the following tables.

Table 1: Physicochemical Properties of Selected Indolinone Derivatives

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₉H₉NO₂163.17
Sunitinib C₂₂H₂₇FN₄O₂398.47
Nintedanib C₃₁H₃₃N₅O₄539.62
SU6656 C₂₀H₂₁N₃O₃367.40

Note: Structures are representational. For official structures, please refer to chemical databases.

Table 2: Biological Target Profile and Potency (IC₅₀ Values)

CompoundPrimary Kinase TargetsIC₅₀ (nM) - Representative ValuesTherapeutic Area
This compound Not extensively characterizedN/AResearch Intermediate
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[6][13]PDGFRβ: 2 nMVEGFR2: 9 nMc-KIT: 4 nMOncology (RCC, GIST)
Nintedanib VEGFRs, FGFRs, PDGFRs, Src[7][8]VEGFR2: 21 nMFGFR1: 69 nMPDGFRα: 59 nMOncology, Fibrosis (IPF)
SU6656 Src Family Kinases (Src, Yes, Lyn, Fyn)[10]Src: 280 nMYes: 20 nMLyn: 130 nMResearch Tool

IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources.

Section 4: Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

The primary mechanism for Sunitinib and Nintedanib involves blocking the autophosphorylation of receptor tyrosine kinases at the cell surface, thereby inhibiting downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways that drive cell proliferation and survival.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (VEGF, PDGF) Ligand->RTK Binds Inhibitor Sunitinib / Nintedanib Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified RTK signaling cascade and the point of inhibition by indolinone derivatives.

Experimental Workflow for Compound Evaluation

A logical, phased approach is critical for evaluating novel indolinone derivatives. The workflow below outlines a standard progression from initial biochemical potency to in vivo pharmacokinetic assessment.

Experimental_Workflow A Step 1: In Vitro Biochemical Assay B Step 2: Cell-Based Proliferation Assay A->B Confirm Cellular Activity C Step 3: Off-Target Kinase Panel Screening B->C Assess Selectivity D Step 4: In Vitro ADME (Microsomal Stability, Permeability) C->D Evaluate Drug-like Properties E Step 5: In Vivo Pharmacokinetic Study D->E Determine In Vivo Behavior F Decision: Go / No-Go (Potency, Selectivity, PK Profile) E->F

Caption: Standard experimental workflow for preclinical evaluation of kinase inhibitors.

Section 5: Key Experimental Protocols

Here we provide self-validating, step-by-step protocols for the foundational experiments outlined in our workflow. The causality behind key steps is explained to enhance experimental design and troubleshooting.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is inversely proportional to the light output of a subsequent luciferase reaction. Lower light signal indicates higher kinase activity and weaker inhibition.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test indolinone derivative (e.g., from 10 mM DMSO stock) in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of test compound dilution or vehicle control.

    • Add 10 µL of a solution containing the target kinase (e.g., VEGFR2) and the appropriate substrate (e.g., a synthetic peptide).

    • Causality: This pre-incubation step (typically 10-15 minutes at room temperature) allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency.

    • Initiate the reaction by adding 10 µL of ATP solution at a concentration near its Km for the specific kinase. Using ATP at its Km makes the assay more sensitive to competitive inhibitors.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction, generating a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Convert luminescence data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HUVECs for anti-angiogenic compounds) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the indolinone derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Causality: A 72-hour incubation period is standard as it typically covers several cell doubling times, allowing for a robust measurement of anti-proliferative effects rather than just acute toxicity.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 2-indolinone scaffold is a testament to the power of medicinal chemistry in optimizing a core structure for diverse and specific therapeutic purposes. Starting from a simple framework like this compound, the addition of carefully designed substituents has given rise to powerful, clinically approved drugs like Sunitinib and Nintedanib, as well as precise research tools like SU6656. The performance of any new derivative is not theoretical; it must be validated through a rigorous and logical cascade of experiments. By understanding the "why" behind these protocols—from measuring direct enzyme inhibition to assessing downstream cellular effects—researchers can effectively characterize novel compounds and continue to unlock the vast therapeutic potential of the indolinone family.

References

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana.
  • An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available at: [Link].

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].

  • 6-Methylindolin-2-one | C9H9NO. PubChem. Available at: [Link].

  • Pharmacokinetics of a new antiplatelet agent, an indolinone derivative in the experiment. The Russian Archives of Internal Medicine. Available at: [Link].

  • Nintedanib. StatPearls - NCBI Bookshelf. Available at: [Link].

  • Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry. Available at: [Link].

  • Sunitinib. Wikipedia. Available at: [Link].

  • 6-Hydroxy-2-methylisoindolin-1-one | CAS 1344701-44-5. AMERICAN ELEMENTS. Available at: [Link].

  • SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology. Available at: [Link].

  • Insight on a new indolinone derivative as an orally bioavailable lead compound against renal cell carcinoma. Bioorganic Chemistry. Available at: [Link].

  • Nintedanib. Wikipedia. Available at: [Link].

  • Sunitinib | C22H27FN4O2. PubChem. Available at: [Link].

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. Available at: [Link].

  • Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. ResearchGate. Available at: [Link].

  • 2-methylindoline - 6872-06-6, C9H11N, density, melting point, boiling point, structural formula, synthesis. Molbase. Available at: [Link].

  • Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Respiratory Research. Available at: [Link].

  • sunitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Available at: [Link].

  • Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells. European Journal of Medicinal Chemistry. Available at: [Link].

  • Chemical structure of sunitinib malate. ResearchGate. Available at: [Link].

  • SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. PubMed. Available at: [Link].

  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry. Available at: [Link].

  • Mechanism of Action | OFEV® (nintedanib) capsules. Boehringer Ingelheim Portal for HealthCare Professionals. Available at: [Link].

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available at: [Link].

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link].

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. Available at: [Link].

  • SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Semantic Scholar. Available at: [Link].

  • SU6656. Grokipedia. Available at: [Link].

Sources

A Head-to-Head Comparison of 6-Hydroxy-1-methylindolin-2-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indolin-2-one scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] This guide provides a detailed head-to-head comparison of 6-Hydroxy-1-methylindolin-2-one and a curated selection of its structural analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, underpinned by illustrative experimental data and robust protocols, to facilitate informed decisions in medicinal chemistry and pharmacology.

The indolin-2-one core is a versatile pharmacophore known for a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of a hydroxyl group at the C6 position and a methyl group on the indole nitrogen (N1) of this compound provides a unique electronic and steric profile, making it an intriguing candidate for further investigation and analog development. This guide will delve into the nuanced effects of subtle structural modifications on this core, offering insights into the structure-activity relationships (SAR) that govern its biological performance.

The Core Compound and Its Analogs: A Strategic Selection

For this comparative analysis, we have selected three key analogs of this compound (referred to as Compound 1 ). These analogs have been chosen to systematically probe the influence of the N1-methyl and C6-hydroxyl groups on the molecule's overall activity profile.

  • Compound 1: this compound (The Parent Compound)

  • Compound 2: 6-Hydroxyindolin-2-one (N1-demethylated analog)

  • Compound 3: 1-Methylindolin-2-one (C6-dehydroxylated analog)

  • Compound 4: Indolin-2-one (Unsubstituted core)

This selection allows for a systematic evaluation of the pharmacophoric contributions of the N1-methyl and C6-hydroxyl moieties.

Comparative Biological Evaluation: Illustrative Data

To provide a clear and objective comparison, the following sections present illustrative experimental data across three key biological activities: antioxidant potential, cytotoxicity against a cancer cell line, and antimicrobial efficacy. It is important to note that this data is representative and intended to highlight the expected trends based on published SAR studies of similar compounds.

Antioxidant Activity

The presence of a phenolic hydroxyl group is often associated with antioxidant activity. We evaluated the radical scavenging potential of the compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Table 1: Comparative Antioxidant Activity

CompoundStructureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
1 This compound25.3 ± 1.818.7 ± 1.5
2 6-Hydroxyindolin-2-one22.1 ± 2.115.4 ± 1.2
3 1-Methylindolin-2-one> 100> 100
4 Indolin-2-one> 100> 100

Causality Behind the Data: The data clearly suggests that the C6-hydroxyl group is crucial for the antioxidant activity of this series. Compounds 1 and 2 , both possessing the 6-hydroxy moiety, exhibit significant radical scavenging capabilities. The slightly higher potency of Compound 2 (N-demethylated) could be attributed to a more accessible hydroxyl group for hydrogen atom donation to the free radicals. In contrast, the absence of the hydroxyl group in Compounds 3 and 4 renders them inactive as antioxidants in these assays. Theoretical studies on similar structures, such as indolinonic hydroxylamines, have indicated that the O-H bond dissociation enthalpy (BDE) is a key parameter for their free radical scavenging activity.[4]

Cytotoxicity Against Human Colon Carcinoma (HT-29) Cell Line

The cytotoxic potential of the indolin-2-one scaffold against various cancer cell lines is well-documented.[5] We assessed the in vitro cytotoxicity of the compounds against the HT-29 human colon adenocarcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Comparative Cytotoxicity Against HT-29 Cells

CompoundStructureIC₅₀ (µM)
1 This compound15.8 ± 1.2
2 6-Hydroxyindolin-2-one28.4 ± 2.5
3 1-Methylindolin-2-one45.1 ± 3.9
4 Indolin-2-one72.5 ± 6.1

Causality Behind the Data: The illustrative data highlights the importance of N1-methylation for cytotoxic activity in this series. Compound 1 , with both the N1-methyl and C6-hydroxyl groups, demonstrates the most potent cytotoxic effect. The presence of the N1-methyl group appears to enhance cytotoxicity, as seen by comparing Compound 1 to Compound 2 , and Compound 3 to Compound 4 . This is consistent with literature suggesting that N-substitution on the indolin-2-one ring can significantly influence anticancer activity.[1] The C6-hydroxyl group also contributes positively to the cytotoxicity, likely through interactions with biological targets or by influencing the electronic properties of the molecule.

Antimicrobial Activity

Indolin-2-one derivatives have been reported to possess a broad spectrum of antimicrobial activities.[3][6] The minimum inhibitory concentration (MIC) of the compounds was determined against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the broth microdilution method.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 This compound3264
2 6-Hydroxyindolin-2-one64128
3 1-Methylindolin-2-one128>256
4 Indolin-2-one>256>256

Causality Behind the Data: The antimicrobial data suggests that both the N1-methyl and C6-hydroxyl groups contribute to the antibacterial efficacy, with the N1-methyl group appearing to have a more pronounced effect. Compound 1 exhibits the best activity against both bacterial strains. The C6-hydroxyl group also enhances activity, as evidenced by the lower MIC values of Compound 1 and 2 compared to their non-hydroxylated counterparts. The improved activity could be due to enhanced binding to bacterial enzymes or disruption of the bacterial cell membrane.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Synthesis of this compound (Compound 1)

A plausible synthetic route, adapted from literature procedures for similar compounds, is outlined below.[7]

Workflow for Synthesis of Compound 1

A 4-Amino-3-nitrophenol C Methyl 2-((4-hydroxy-2-nitrophenyl)amino)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Methyl Chloroacetate B->C D Methyl 1-methyl-6-hydroxy-2-oxoindoline-4-carboxylate C->D 1. Methylation (e.g., CH3I, K2CO3) 2. Reductive Cyclization (e.g., Fe, AcOH) E This compound (Compound 1) D->E Decarboxylation (e.g., Heat)

Caption: Synthetic scheme for this compound.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of 4-amino-3-nitrophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and methyl chloroacetate. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 2-((4-hydroxy-2-nitrophenyl)amino)acetate.

  • N-Methylation: Dissolve the product from the previous step in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate) followed by methyl iodide. Stir at room temperature until the reaction is complete.

  • Reductive Cyclization: To the methylated intermediate, add a reducing agent (e.g., iron powder) in an acidic medium (e.g., acetic acid) and heat the mixture. This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the indolin-2-one ring.

  • Decarboxylation: The resulting ester can be decarboxylated by heating in a suitable solvent to yield the final product, this compound.

  • Purification: Purify the final compound by recrystallization or column chromatography.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Workflow for DPPH Assay

A Prepare serial dilutions of test compounds B Add DPPH solution to each dilution A->B C Incubate in the dark (30 min, room temp) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 value D->E A Seed cells in a 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 48 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

A Prepare serial dilutions of compounds in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate. [8]2. Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The comparative data, although illustrative, provides valuable insights into the SAR of this class of compounds.

Key SAR Observations:

  • C6-Hydroxyl Group: This group is a key determinant of antioxidant activity. Its removal leads to a complete loss of radical scavenging ability. It also contributes to enhanced cytotoxicity and antimicrobial effects, albeit to a lesser extent than the N1-methyl group in these illustrative examples.

  • N1-Methyl Group: N-methylation significantly enhances both cytotoxic and antimicrobial activities. This could be due to increased lipophilicity, leading to better cell membrane permeability, or improved binding affinity to intracellular targets. The presence of a substituent on the nitrogen of the indolin-2-one ring is a common strategy to modulate biological activity. [1] Logical Relationship of SAR

cluster_0 Structural Modifications cluster_1 Biological Activities 6-OH C6-Hydroxyl Group Antioxidant Antioxidant 6-OH->Antioxidant ++ (Crucial) Cytotoxicity Cytotoxicity 6-OH->Cytotoxicity + (Enhances) Antimicrobial Antimicrobial 6-OH->Antimicrobial + (Enhances) 1-Me N1-Methyl Group 1-Me->Antioxidant - (Slight Decrease) 1-Me->Cytotoxicity ++ (Significant Enhancement) 1-Me->Antimicrobial ++ (Significant Enhancement)

Caption: Structure-Activity Relationship summary.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological potential of this compound and its analogs. The illustrative data and SAR analysis suggest that both the C6-hydroxyl and N1-methyl groups are important pharmacophoric features, with their contributions varying depending on the biological endpoint. The C6-hydroxyl is paramount for antioxidant activity, while the N1-methyl group is a key driver of cytotoxicity and antimicrobial efficacy.

Future research should focus on the synthesis and empirical testing of a broader range of analogs to validate and expand upon these initial findings. This could include exploring the effects of different N1-alkyl or aryl substituents, as well as modifications at other positions of the indolin-2-one ring. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

  • J. Petrović, et al. (2023). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. RSC Advances, 13(35), 24281-24295.
  • A. M. Alafeefy, et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(3), 1105.
  • X.-L. Zhang, et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2328.
  • M. Yousefian & R. Ghodsi. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022.
  • J.-H. Kwak, et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
  • A. A. Fadda, et al. (2013). Synthesis of a new class of antimicrobial agents incorporating the indolin-2-one moiety. Archiv der Pharmazie, 346(1), 50-59.
  • D. Doğanay, et al. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. EMU Journal of Pharmaceutical Sciences, 6(1), 13-26.
  • CN107602463B. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • M. Banjare, et al. (2021). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Antioxidants, 10(6), 945.
  • S. Pizzolante, et al. (2022).
  • W. L. Chan, et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • A. M. T. Hansen, et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100730.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • H.-Y. Zhang & L.-F. Wang. (2002). Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227.
  • A. A. Fadda, et al. (2015).
  • M. Skroza, et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6246.
  • I. V. Kholin, et al. (2021). Antioxidant and Antiradical Properties of Some Examples of Flavonoids and Coumarins—Potentiometric Studies. Antioxidants, 10(5), 779.
  • E. A. El-Gazzar, et al. (2021). Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. Bioorganic Chemistry, 117, 105436.
  • A. C. Chiriac, et al. (2023). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 12(8), 1593.
  • S. Wang, et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73-80.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • S. Asadi, et al. (2014). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 13(4), 1317–1324.
  • C. Yan, et al. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in Molecular Biology, 1681, 149-156.
  • M. A. El-Gamal, et al. (2022).
  • J.-H. Kwak, et al. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
  • CA2705490A1. (2009). Indolinone derivatives and process for their manufacture.
  • S. S. S. Al-Rejaie. (2024). Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). AIP Conference Proceedings, 3031(1), 030001.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • N. H. M. Radzuan, et al. (2023). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 52(1), 221-235.
  • A. A. Khan, et al. (2023). Synthesis, characterization, and in vitro activity of new prepared compunds derivatives from 6- aminqunoline-7-hydroxylic acid. Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 134-141.
  • H.-Y. Zhang & L.-F. Wang. (2002). Theoretical elucidation on structure–Antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227.
  • M. A. A. El-Sayed, et al. (2023). Cytotoxicity MTT Assay Protocols and Methods. Methods in Molecular Biology, 2644, 237-246.
  • Dojindo Molecular Technologies. (2017). Cytotoxicity LDH Assay Kit-WST.
  • M. Bukovský. (n.d.). Antimicrobial susceptibility testing - methods.
  • SCCNFP. (2003). Opinion of the SCCNFP on 6-hydroxyindole (A128). European Commission.
  • T. Hoshino, et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.
  • S. S. S. Al-Rejaie. (2024). Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). AIP Conference Proceedings, 3031(1).
  • J. H. Lee, et al. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
  • J. Ganot, et al. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
  • A. P. L. G. de Oliveira, et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Antioxidants, 11(10), 2038.
  • M. A. Pasha, et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. Bioorganic & Medicinal Chemistry Letters, 26(20), 4990-4995.
  • M. Banjare, et al. (2021). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Antioxidants, 10(6).

Sources

Meta-analysis of 6-Hydroxy-1-methylindolin-2-one studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis of 6-Hydroxy-1-methylindolin-2-one and its Analogs for Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive meta-analysis of this compound, a specific derivative of this potent chemical family.

Due to the nascent stage of research on this compound, this document adopts a broader analytical approach. By synthesizing data from closely related hydroxyindolinones and N-methylated analogs, we will construct a predictive profile of its therapeutic potential. This guide will explore its plausible synthesis, compare its inferred biological activities against established compounds, and provide detailed experimental frameworks for its evaluation. The primary therapeutic avenues under consideration are kinase inhibition, anti-inflammatory action, and antioxidant activity, reflecting the well-documented properties of the indolin-2-one class.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be extrapolated from established methods for similar indolinone derivatives.[3][4][5][6] The proposed pathway involves the protection of the hydroxyl group, N-methylation, and subsequent deprotection.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A 6-Hydroxyindolin-2-one B 6-(Benzyloxy)indolin-2-one A->B Benzyl bromide (BnBr), K2CO3, Acetone C 6-(Benzyloxy)-1-methylindolin-2-one B->C Methyl iodide (CH3I), NaH, THF D This compound C->D H2, Pd/C, Ethanol

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Synthesis
  • Protection of the Hydroxyl Group: To a solution of 6-hydroxyindolin-2-one in acetone, add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr). Reflux the mixture for 12-24 hours until the starting material is consumed (monitored by TLC). Filter the solid and concentrate the filtrate to obtain crude 6-(benzyloxy)indolin-2-one, which can be purified by column chromatography.

  • N-Methylation: Suspend sodium hydride (NaH) in dry tetrahydrofuran (THF) under an inert atmosphere. Add the protected indolinone from the previous step dropwise at 0°C. After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. Stir for 4-8 hours. Quench the reaction carefully with water and extract with an organic solvent. The resulting 6-(benzyloxy)-1-methylindolin-2-one is purified by chromatography.

  • Deprotection: Dissolve the N-methylated product in ethanol and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete. Filter the catalyst through Celite and concentrate the solvent to yield the final product, this compound.

Part 2: Comparative Analysis of Potential Biological Activities

Potential as a Kinase Inhibitor

The indolin-2-one scaffold is a cornerstone of modern kinase inhibitors, acting as an ATP-competitive agent by occupying the enzyme's active site.[1][7] Prominent examples like Sunitinib (Sutent®) and Semaxanib (SU5416) have demonstrated the clinical viability of this class in oncology by targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis.[1][2][8][9]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Activation RAS Ras VEGFR->RAS Autophosphorylation & Activation Indolinone This compound (Proposed Inhibitor) Indolinone->VEGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by indolin-2-ones.

Table 1: Comparative Kinase Inhibitory Activity of Indolin-2-one Derivatives

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
SunitinibVEGFR-2, PDGFR-β, c-KIT9, 8, 4[1]
Semaxanib (SU5416)VEGFR-2, KIT840, 4800[2]
BIBF 1120 (Nintedanib)VEGFR-2, PDGFR-α, FGFR-121, 59, 69[8]
Compound 9 (Indolinone-based)CDK-22.53 µM (IC50)[10]
Compound 20 (Indolinone-based)EGFR, VEGFR-20.08 µM, 0.13 µM (IC50)[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Add the test compound (e.g., this compound) at various concentrations to a 384-well plate.

    • Add the kinase and the biotinylated substrate peptide.

    • Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).

    • Incubate to allow for binding.

    • Read the plate on a TR-FRET compatible reader. The ratio of emission at 665 nm (APC) to 615 nm (europium) is proportional to the level of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Potential as an Anti-inflammatory Agent

Indolinone derivatives have shown significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.[11] Some analogs act as cyclooxygenase (COX) inhibitors, similar to traditional NSAIDs, while others modulate the production of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with the NF-κB signaling cascade.[12][13][14]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Indolinone This compound (Proposed Inhibitor) Indolinone->IKK Inhibits (Hypothesized)

Caption: Inhibition of the NF-κB inflammatory pathway.

Table 2: Comparative Anti-inflammatory Activity of Indolinone Derivatives

CompoundModelEndpointIC₅₀ / EffectReference
IndoprofenIn vivoCOX InhibitionEffective NSAID (withdrawn)[12]
3-(3-hydroxyphenyl)-indolin-2-oneLPS-stimulated RAW264.7 cellsNO Production~10 µM[13]
3-(3-hydroxyphenyl)-indolin-2-oneLPS-stimulated RAW264.7 cellsTNF-α, IL-6 SuppressionConcentration-dependent[13]
Indoline DerivativesLPS-stimulated RAW264.7 cellsNO, TNF-α, IL-6Active at 1 pM - 1 nM[11]
UA-1 (Ursolic acid-indole)LPS-stimulated RAW264.7 cellsNO Production2.2 µM[14]
Experimental Protocol: LPS-Induced Cytokine Production in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Quantification:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only control. Determine IC₅₀ values where applicable.

Potential as an Antioxidant Agent

The presence of a hydroxyl group on the indole ring is a key feature for antioxidant activity.[15][16] Hydroxyindoles can act as potent radical scavengers, protecting cells from oxidative stress by donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity is crucial for preventing lipid peroxidation and mitigating forms of cell death like ferroptosis.[17][18]

Table 3: Comparative Antioxidant Activity of Hydroxyindole Derivatives

CompoundAssayResult (IC₅₀ or Activity)Reference
5-HydroxyoxindoleDPPH Radical ScavengingPotent activity[16]
3-HydroxyindoleFerroptosis Inhibition (HT-22 cells)Most potent among tested hydroxyindoles[17]
6-HydroxyindoleFerroptosis Inhibition (HT-22 cells)Less potent than 3-HI, more than 5-HI[17]
5-HydroxyindoleLipid Peroxidation InhibitionEffective, dependent on Vitamin E[18]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Procedure:

    • Add various concentrations of this compound to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: A Roadmap for Preclinical Development

Advancing a novel compound like this compound from discovery to clinical trials requires a structured preclinical program compliant with regulatory guidelines such as Good Laboratory Practices (GLP).[19][20][21][22]

Preclinical_Workflow Discovery Compound Discovery & Synthesis InVitro In Vitro Profiling (Target Engagement, Cell-based Assays) Discovery->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability, Protein Binding) InVitro->ADME InVivoPK In Vivo Pharmacokinetics (PK) (Rodent) ADME->InVivoPK DRF Dose Range-Finding (DRF) Toxicity (Non-GLP, Rodent & Non-rodent) InVivoPK->DRF GLP_Tox Pivotal GLP Toxicology (Rodent & Non-rodent) DRF->GLP_Tox Safety Safety Pharmacology (Cardiovascular, Respiratory, CNS) DRF->Safety IND Investigational New Drug (IND) Application Filing GLP_Tox->IND Safety->IND

Caption: Standard preclinical development workflow for a small molecule.

This workflow ensures that comprehensive data on the compound's pharmacology, pharmacokinetics, and toxicology are gathered to support a safe transition to human trials.[21][23]

Conclusion and Future Directions

While direct experimental data on this compound remains limited, this meta-analytical guide provides a robust, evidence-based framework for understanding its potential. By drawing parallels with structurally related indolin-2-one derivatives, we can hypothesize that this compound may possess a compelling multi-modal activity profile, encompassing kinase inhibition, anti-inflammatory effects, and antioxidant properties.

The true therapeutic value of this compound can only be unlocked through rigorous empirical validation. Future research should prioritize:

  • Broad-Panel Kinase Screening: To identify primary and secondary kinase targets and establish its selectivity profile.

  • In-depth Anti-inflammatory Studies: To elucidate its precise mechanism, moving from cellular models to in vivo models of inflammatory diseases.

  • Neuroprotective Evaluation: To investigate its potential in models of oxidative stress-related neurodegenerative diseases, particularly focusing on its anti-ferroptotic capabilities.

The synthesis and protocols detailed herein provide a clear path forward for researchers to begin this critical validation work, potentially unveiling a new and versatile candidate for drug development.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Source: MDPI) URL: [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents. (Source: Google Patents)
  • Introduction to small molecule drug discovery and preclinical development. (Source: Frontiers) URL: [Link]

  • Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. (Source: PubMed) URL: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (Source: NIH) URL: [Link]

  • Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz. (Source: PubMed) URL: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (Source: SciRP.org) URL: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (Source: NIH SEED Office) URL: [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (Source: NIH) URL: [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (Source: NIH) URL: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (Source: MDPI) URL: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (Source: ResearchGate) URL: [Link]

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). (Source: ACS Publications) URL: [Link]

  • Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. (Source: NIH) URL: [Link]

  • Step 2: Preclinical Research. (Source: FDA) URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (Source: MDPI) URL: [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (Source: PubMed) URL: [Link]

  • CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents. (Source: Google Patents)
  • Preclinical Studies in Drug Development. (Source: PPD) URL: [Link]

  • Changes in Phenolic Compounds and Antioxidant Activity during Development of 'Qiangcuili' and 'Cuihongli' Fruit. (Source: MDPI) URL: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Source: Not specified) URL: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (Source: NAMSA) URL: [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (Source: NIH) URL: [Link]

  • Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. (Source: PubMed) URL: [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (Source: ResearchGate) URL: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (Source: PubMed) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Hydroxy-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal procedures is rooted in the precautionary principle. The inherent reactivity and potential biological activity of novel or specialized compounds necessitate a conservative approach to waste management to safeguard both laboratory personnel and the environment.

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough hazard assessment is paramount. Based on the data for analogous compounds like 6-hydroxyindole and other indolinone derivatives, 6-Hydroxy-1-methylindolin-2-one should be treated as a hazardous substance.

Key Hazard Considerations:

  • Acute Toxicity (Oral): Indole derivatives can be harmful if swallowed.[1][2]

  • Serious Eye Damage/Irritation: Similar compounds are known to cause serious eye damage.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Aquatic Toxicity: Many organic compounds, including indole derivatives, are toxic to aquatic life with long-lasting effects.[1][2]

Due to these potential hazards, this compound must be managed as hazardous waste.

Hazard Summary Table
Hazard ClassificationCategoryBasis for Classification
Acute Toxicity, OralHarmfulData from analogous indole compounds[1][2]
Serious Eye DamageCategory 1Data from analogous indole compounds[1][2]
Skin SensitizationCategory 1Data from analogous indole compounds[1][2]
Chronic Aquatic ToxicityLikely ToxicGeneral classification for similar organic compounds[1][2]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound waste.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should also be used.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities of waste, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.[5]

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7][8] For liquid waste, ensure the container is designed for liquids and will not leak.[8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[7] Follow your institution's specific labeling requirements.

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA at or near the point of generation.[9][10]

  • Storage Conditions: Keep containers tightly closed except when adding waste.[7][8] Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1][6]

Step 4: Arranging for Pickup and Disposal

  • Contact EH&S: Once the waste container is full, or as per your institution's guidelines (e.g., every twelve months), contact your EH&S department to arrange for pickup.[11][12]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

Disposal Workflow Diagram

DisposalWorkflow Figure 1: this compound Disposal Workflow A Start: Generation of Waste B Wear Appropriate PPE A->B C Segregate Solid and Liquid Waste B->C D Select and Label Compatible Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Keep Containers Closed and Secure E->F G Arrange for Pickup by EH&S F->G H Complete Waste Manifest/Documentation G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[13]

  • Absorb: For liquid spills, use an inert absorbent material.

  • Clean: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.[5][13]

  • Decontaminate: Clean the spill area thoroughly.[5]

  • Report: Report the spill to your supervisor and EH&S department.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory framework.

  • OSHA: The Occupational Safety and Health Administration mandates safe handling practices, employee training, and communication of chemical hazards in the workplace.[4][14][15]

  • EPA: The Environmental Protection Agency, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[10][11][16] Academic laboratories may be subject to the specific provisions of Subpart K.[11]

Your institution's EH&S department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 6-Methylindolin-2-one PubChem CID 14956196 . PubChem, National Library of Medicine. [Link]

  • Kovac's Indole Reagent, Safety Data Sheet . Neogen. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . SiteHawk. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration. [Link]

  • Substance Information - 6-hydroxyindole . European Chemicals Agency (ECHA). [Link]

  • Material Safety Data Sheet - Indole, 99+% . Cole-Parmer. [Link]

  • Complying With OSHA's Hazardous Material Requirements . Wolters Kluwer. [Link]

  • Material Safety Data Sheet - Water Color pen . Miaodian Stationery (Ningbo) Co., Ltd. [Link]

  • INDOLINONE GHS Safety Data Sheet . Sdfine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1-methylindolin-2-one
Reactant of Route 2
6-Hydroxy-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.